5-Isopropyl-2-pyrimidinamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-3-9-7(8)10-4-6/h3-5H,1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVWHWNSINXNPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609955 | |
| Record name | 5-(Propan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98432-17-8 | |
| Record name | 5-(Propan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(propan-2-yl)pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 5-Isopropyl-2-pyrimidinamine
An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropyl-2-pyrimidinamine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core (CAS No. 98432-17-8), a heterocyclic amine of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of essential data but also the scientific rationale behind its measurement and its implications for drug discovery. We delve into the compound's structural attributes, solubility, lipophilicity, and ionization state, providing field-proven experimental protocols and contextualizing these properties within the framework of modern pharmaceutical development.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a quintessential heterocyclic motif, forming the backbone of nucleobases such as cytosine, thymine, and uracil.[1] Its prevalence in nature and its ability to engage in various biological interactions have made it a "privileged scaffold" in medicinal chemistry.[2] Pyrimidine derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3][4] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties to optimize its interaction with biological targets. This compound is one such derivative, whose characterization is a critical first step in evaluating its potential as a lead compound in a drug discovery pipeline. This guide serves as a foundational resource for that purpose.
Chemical Identity and Core Properties
A precise understanding of a compound's identity is paramount. This compound is identified by the Chemical Abstracts Service (CAS) number 98432-17-8.[5] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 98432-17-8 | [5] |
| Molecular Formula | C₇H₁₁N₃ | [5] |
| Molecular Weight | 137.18 g/mol | [5] |
| IUPAC Name | 5-(propan-2-yl)pyrimidin-2-amine | N/A |
| Synonyms | Pyrimidine, 2-amino-5-isopropyl- | [5] |
| SMILES | NC1=NC=C(C(C)C)C=N1 | [5] |
| Purity | ≥98% (Commercially available) | [5] |
Key Physicochemical Parameters for Drug Development
The journey of a drug from administration to its target is governed by its physicochemical properties. Here, we analyze the key computed parameters for this compound and their significance.
Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical ADME (Absorption, Distribution, Metabolism, Excretion) predictors. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
-
Computed logP: 1.1822[5]
Expert Insight: A logP value of 1.18 suggests that this compound has a balanced hydrophilic-lipophilic character. According to Lipinski's "Rule of Five," a successful drug candidate should ideally have a logP value not greater than 5.[6][7] This compound's moderate lipophilicity is favorable, suggesting it may possess good oral absorption and cell membrane permeability without being so lipophilic as to cause issues with solubility or metabolic instability.
Topological Polar Surface Area (TPSA)
TPSA is defined as the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is an excellent predictor of a drug's transport properties, particularly its ability to permeate the intestinal wall and the blood-brain barrier.
-
Computed TPSA: 51.8 Ų[5]
Expert Insight: A TPSA value of 51.8 Ų is well within the desirable range for good oral bioavailability (typically <140 Ų). This value suggests that the molecule is likely to be readily absorbed in the gastrointestinal tract.
Hydrogen Bonding Capacity
The number of hydrogen bond donors and acceptors influences a molecule's solubility and its ability to bind to biological targets.
-
Hydrogen Bond Donors: 1 (from the primary amine group)[5]
-
Hydrogen Bond Acceptors: 3 (two ring nitrogens and the exocyclic amine nitrogen)[5]
Expert Insight: These values are compliant with Lipinski's Rule of Five (≤5 donors, ≤10 acceptors). The presence of both donor and acceptor sites allows for specific interactions with target proteins while maintaining a balance that prevents excessive polarity, which could hinder membrane passage.
Rotatable Bonds
The number of rotatable bonds is an indicator of molecular flexibility. High flexibility can lead to a loss of entropy upon binding to a target, which is energetically unfavorable.
-
Rotatable Bonds: 1 (the bond between the pyrimidine ring and the isopropyl group)[5]
Expert Insight: With only one rotatable bond, the molecule possesses a degree of conformational rigidity. This is often advantageous in drug design, as it reduces the entropic penalty of binding and can lead to higher affinity and selectivity for the intended target.
Synthesis Pathway
A practical and efficient synthesis is crucial for the exploration of any chemical scaffold. A general and direct method for synthesizing 5-substituted 2-aminopyrimidines has been reported.[8] The reaction proceeds in a single step via the microwave-assisted treatment of a corresponding β-ketoester with guanidine hydrochloride in the presence of a base like potassium carbonate, without the need for a solvent.[8]
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 5-Isopropyl-2-pyrimidinamine
Introduction: The Significance of 5-Isopropyl-2-pyrimidinamine
This compound is a substituted pyrimidine derivative of significant interest to researchers and professionals in drug development. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents. The 5-isopropyl substituent provides a valuable lipophilic moiety that can influence the compound's pharmacokinetic and pharmacodynamic properties, making it a key target for structure-activity relationship (SAR) studies in drug discovery programs. This guide provides a comprehensive overview of the primary synthetic pathways to access this important building block, offering in-depth technical details, field-proven insights, and step-by-step protocols for its preparation.
Strategic Approaches to Synthesis
The synthesis of this compound can be broadly categorized into two primary strategies:
-
Pathway 1: De Novo Ring Construction. This approach involves the formation of the pyrimidine ring from acyclic precursors, where the isopropyl group is incorporated into one of the starting materials. This is a highly convergent and often efficient method for accessing the target molecule.
-
Pathway 2: Post-Modification of a Pre-formed Pyrimidine Ring. This strategy begins with a functionalized 2-aminopyrimidine, and the isopropyl group is introduced at the 5-position through a cross-coupling reaction. This method offers flexibility for diversification, as a common intermediate can be used to introduce various substituents.
This guide will delve into the technical nuances of both pathways, providing detailed protocols and mechanistic insights.
Pathway 1: De Novo Synthesis via Condensation
This classical and robust approach builds the pyrimidine ring by condensing a three-carbon dicarbonyl equivalent with a guanidine source. The key to this synthesis is the preparation of a β-dicarbonyl compound bearing the desired isopropyl group at the α-position.
Core Principle: The Pinner Synthesis
The condensation of a 1,3-dicarbonyl compound with an amidine, such as guanidine, to form a pyrimidine ring is a well-established transformation in heterocyclic chemistry, often referred to as the Pinner synthesis.[1] The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyrimidine core.
Synthesis of the Key Precursor: Ethyl 2-formyl-3-methylbutanoate
The critical starting material for this pathway is ethyl 2-formyl-3-methylbutanoate, a β-aldehydoester. This compound can be efficiently prepared via a base-catalyzed C-formylation of ethyl 3-methylbutanoate.[2]
Mechanism of Formylation:
The reaction is initiated by the deprotonation of the α-carbon of the ester by a strong base, such as sodium ethoxide or sodium hydride, to form an enolate. This enolate then acts as a nucleophile, attacking a formylating agent like ethyl formate. The subsequent collapse of the tetrahedral intermediate and workup yields the desired β-aldehydoester. The choice of a strong, non-nucleophilic base is crucial to favor deprotonation over competing reactions like Claisen condensation.
Caption: Mechanism of C-formylation.
Experimental Protocol 1: Synthesis of this compound via Condensation
This protocol is a representative procedure based on established methods for pyrimidine synthesis from β-dicarbonyl compounds and guanidine.[1][3][4]
Step A: Synthesis of Ethyl 2-formyl-3-methylbutanoate [2]
-
Materials:
-
Ethyl 3-methylbutanoate
-
Ethyl formate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous diethyl ether or THF
-
Aqueous HCl
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
A mixture of ethyl 3-methylbutanoate (1.0 equivalent) and ethyl formate (1.2 equivalents) is added dropwise to the stirred suspension over 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The resulting thick slurry is cooled again to 0 °C, and cold aqueous HCl (e.g., 2M) is slowly added until the mixture is acidic (pH ~5-6).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 2-formyl-3-methylbutanoate, which can be purified by vacuum distillation.
-
Step B: Condensation with Guanidine
-
Materials:
-
Ethyl 2-formyl-3-methylbutanoate
-
Guanidine hydrochloride
-
Sodium ethoxide or another suitable base
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
Add guanidine hydrochloride (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to generate free guanidine.
-
To this mixture, add ethyl 2-formyl-3-methylbutanoate (1.0 equivalent) and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The aqueous layer is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or recrystallization to afford this compound.
-
References
- 1. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrimidine Nucleus: A Privileged Scaffold in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide to the Biological Activities of Pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.
The pyrimidine ring, a foundational six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a ubiquitous and essential scaffold in all living organisms.[1] As a core component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[2] Beyond its role in nucleic acids, the pyrimidine motif is present in vital biomolecules such as thiamine (Vitamin B1) and folic acid.[3][4] This inherent biological significance has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a vast and diverse range of pharmacological activities.[5] This guide provides a comprehensive technical overview of the multifaceted biological activities of pyrimidine derivatives, delving into their mechanisms of action, key experimental evaluation protocols, and the critical signaling pathways they modulate.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Pyrimidine derivatives have emerged as a cornerstone in oncology, with many clinically approved drugs and countless investigational compounds built upon this versatile core.[2][6] Their anticancer effects are often mediated through the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.[5][7]
Mechanism of Action: Kinase Inhibition
A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[5][7] Kinases are crucial regulators of cell signaling, and their deregulation is a common driver of cancer cell proliferation and survival.[5] Many aminopyrimidine derivatives act as bioisosteres of the purine scaffold of ATP, competitively binding to the ATP-binding pocket of kinases and blocking their catalytic activity.[5]
One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often mutated or overexpressed in non-small-cell lung cancer (NSCLC).[8] Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of EGFR-mutant NSCLC.[8]
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Isopropyl-2-pyrimidinamine: Nomenclature, Structure, and Therapeutic Potential
For distribution among researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-Isopropyl-2-pyrimidinamine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its precise chemical identity, including its IUPAC name and structure, its physicochemical properties, a validated synthetic route, and its emerging role as a scaffold in the development of targeted therapeutics, particularly in oncology.
Chemical Identity and Structure
Correctly identifying a chemical entity is foundational to all subsequent research. This compound is a substituted pyrimidine, a nitrogen-containing heterocyclic aromatic ring.
IUPAC Nomenclature and Synonyms
The formal IUPAC name for this compound is 5-isopropylpyrimidin-2-amine . It is also recognized by its CAS Registry Number 98432-17-8 . Common synonyms include 2-amino-5-isopropylpyrimidine.[1] It is crucial to distinguish this molecule from its isomer, 5-isopropylpyrimidin-4-amine (CAS 5000-30-6), where the amino group is at a different position on the pyrimidine ring.
Chemical Structure
The molecular structure of this compound consists of a central pyrimidine ring. An isopropyl group is attached at the 5-position, and an amino group is at the 2-position.
Caption: 2D structure of this compound.
Physicochemical Properties
Understanding the physicochemical properties of a compound is essential for its application in drug discovery, influencing factors such as solubility, membrane permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃ | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| CAS Number | 98432-17-8 | [1] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene |
| LogP (calculated) | 1.1822 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
Synthesis of this compound
A direct and efficient synthesis of 5-substituted 2-aminopyrimidines has been reported, providing a reliable method for obtaining this class of compounds.[2][3]
Synthetic Strategy: Condensation Reaction
The synthesis involves a one-step condensation reaction between a suitable β-dicarbonyl compound and guanidine hydrochloride. For this compound, the key starting material is a derivative of 2-isopropylmalondialdehyde or a related β-ketoester.
The general reaction is as follows:
References
solubility and stability of 5-Isopropyl-2-pyrimidinamine
An In-depth Technical Guide to the Solubility and Stability of 5-Isopropyl-2-pyrimidinamine
Introduction
Derivatives of the pyrimidine scaffold are foundational in medicinal chemistry, constituting the core of nucleic acids and a wide array of therapeutic agents with diverse biological activities.[1] this compound, a member of this crucial class, presents a unique combination of a basic aminopyrimidine core and a lipophilic isopropyl substituent. Understanding its fundamental physicochemical properties is a prerequisite for any meaningful progression in research and development.
This technical guide offers a comprehensive, in-depth analysis of the core solubility and stability characteristics of this compound. As a senior application scientist, this document moves beyond mere data reporting to explain the causality behind experimental choices and to provide robust, self-validating protocols. The methodologies described herein are grounded in established principles of physical chemistry and aligned with industry standards for drug substance characterization, providing researchers, scientists, and drug development professionals with a practical framework for their own investigations.
Physicochemical Profile of this compound
A foundational understanding begins with the compound's basic physicochemical properties. These parameters, particularly lipophilicity (LogP) and polar surface area (TPSA), provide initial predictions of its solubility and permeability behavior.
| Property | Value | Source |
| IUPAC Name | 5-isopropylpyrimidin-2-amine | Inferred from structure |
| CAS Number | 98432-17-8 | ChemScene[2] |
| Molecular Formula | C₇H₁₁N₃ | ChemScene[2] |
| Molecular Weight | 137.18 g/mol | ChemScene[2] |
| SMILES | NC1=NC=C(C(C)C)C=N1 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene[2] |
| LogP | 1.1822 | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
Solubility Assessment: A Multi-faceted Approach
Solubility is a critical determinant of a drug's absorption, distribution, and overall bioavailability.[1] For an amine-containing compound like this compound, solubility is intrinsically linked to pH. The pyrimidine ring nitrogens and the exocyclic amino group are basic and can be protonated in acidic media, forming more polar, water-soluble salts.[3] Therefore, a comprehensive assessment requires evaluation under various conditions.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for lead optimization and formulation development.[1] The shake-flask method is the most common and reliable technique for this determination.
-
Preparation of Buffers: Prepare a series of biologically relevant aqueous buffers, such as Phosphate-Buffered Saline (PBS) at pH 7.4, and citrate or glycine-HCl buffers to achieve pH values of approximately 2, 5, and 9.
-
Sample Preparation: Add an excess of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a known volume (e.g., 2 mL) of each buffer in separate glass vials.[1]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium. An extended period (24-48 hours) is often necessary.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with the appropriate mobile phase or solvent for the chosen analytical method.
-
Quantification (HPLC-UV): Analyze the diluted samples using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard curve of known concentrations.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound upon its addition to an aqueous buffer from a concentrated DMSO stock, reflecting the solubility of the form that precipitates most rapidly.[1] This high-throughput method is invaluable during early-stage discovery for flagging compounds with potential solubility liabilities.
Solubility in Organic Solvents
Assessing solubility in common organic solvents is crucial for preparing stock solutions for biological assays and for chemical synthesis and purification processes.
| Solvent | Predicted Solubility Behavior | Rationale |
| DMSO | High | Aprotic, highly polar solvent capable of disrupting crystal lattice forces. |
| Methanol / Ethanol | Good | Polar protic solvents that can hydrogen bond with the amine and pyrimidine nitrogens.[5] |
| Acetonitrile | Moderate | Polar aprotic solvent, generally a weaker solvent for polar compounds than alcohols. |
| Dichloromethane | Low to Moderate | Less polar; solubility will depend on the balance with the lipophilic isopropyl group. |
| Hexanes / Heptane | Very Low | Non-polar solvents are unlikely to effectively solvate the polar pyrimidine amine core.[5] |
Stability Assessment: Probing for Liabilities
Stability testing is essential to ensure a compound's integrity, safety, and efficacy over its shelf life. Forced degradation (or stress testing) is a systematic process to identify potential degradation pathways and to develop a stability-indicating analytical method.[1] The primary tool for this is an HPLC method capable of separating the parent compound from all potential degradants.
Forced Degradation Studies
The following protocols are designed to stress the compound under conditions more severe than it would typically encounter, accelerating degradation to reveal potential liabilities.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix the stock solution with the stressor solution (typically 1:1 v/v) in a sealed vial. Include a control sample (stock solution with water) for comparison.
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid.
-
Base Hydrolysis: 0.1 M Sodium Hydroxide.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂).
-
-
Incubation: Place the vials in a controlled environment (e.g., 60°C water bath) for a defined period (e.g., 24 hours). A parallel set may be kept at room temperature.
-
Neutralization (for Acid/Base): After incubation, cool the samples and neutralize the acid- and base-stressed samples to prevent further degradation. (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).
-
Photostability: Expose a solid sample and a solution of the compound to a calibrated light source according to ICH Q1B guidelines.
-
Thermal Stability: Store a solid sample of the compound in a controlled-temperature oven (e.g., 80°C) for an extended period (e.g., 1 week).
-
Analysis: Analyze all stressed samples, along with an unstressed control (time zero), by a stability-indicating HPLC-UV method. The goal is to achieve 5-20% degradation to ensure that major degradants are formed at detectable levels.
Caption: Workflow for Forced Degradation Analysis.
Data Interpretation and Presentation
The results of the stability studies should be summarized clearly to indicate the compound's liabilities.
| Stress Condition | Incubation Time/Temp | % Parent Remaining | % Degradation | Observations |
| 0.1 M HCl | 24h / 60°C | Number of degradant peaks | ||
| 0.1 M NaOH | 24h / 60°C | Number of degradant peaks | ||
| 3% H₂O₂ | 24h / 60°C | Number of degradant peaks | ||
| Thermal (Solid) | 1 week / 80°C | Change in appearance | ||
| Photolytic | ICH Q1B | Change in appearance |
Conclusion
This guide provides a robust framework for the comprehensive evaluation of the . A thorough understanding of its pH-dependent aqueous solubility is paramount for predicting its behavior in biological systems. Similarly, forced degradation studies are indispensable for identifying potential chemical liabilities that could compromise its development as a research tool or therapeutic agent. The protocols and logical workflows presented herein offer a scientifically rigorous and practically applicable approach for any researcher engaged in the characterization of this, or structurally similar, pyrimidine derivatives.
References
The Architectural Versatility of Substituted Pyrimidines: A Deep Dive into a Privileged Scaffold in Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry and biomedical research.[1] Its fundamental role as a constituent of nucleobases—cytosine, thymine, and uracil—belies the vast therapeutic potential unlocked through strategic substitution.[1][2] This technical guide provides a comprehensive exploration of the multifaceted applications of substituted pyrimidines, moving beyond a mere catalog of uses to delve into the mechanistic rationale and experimental considerations that empower researchers to harness this "privileged structure."[3] We will traverse the landscape of oncology, virology, and central nervous system (CNS) disorders, illuminating how the adaptable pyrimidine scaffold has given rise to targeted therapies and indispensable research tools. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to innovate within this ever-expanding field.
The Pyrimidine Core: A Foundation of Biological Significance and Synthetic Tractability
The inherent biological relevance of the pyrimidine ring, integral to the structure of DNA and RNA, provides a compelling starting point for drug design.[2][4][5] This structural familiarity allows pyrimidine-based analogs to act as mimics or antagonists in a multitude of cellular processes. From a medicinal chemistry perspective, the pyrimidine scaffold is highly "tunable." The nitrogen atoms at positions 1 and 3 create a π-deficient system, influencing the molecule's electronic properties and providing key hydrogen bonding capabilities.[6] This, combined with the potential for substitution at multiple positions, allows for the fine-tuning of physiochemical properties such as solubility, lipophilicity, and metabolic stability, all critical parameters in drug development.
The synthetic accessibility of substituted pyrimidines further enhances their appeal.[3] A variety of robust and versatile synthetic methodologies have been developed, ranging from classical condensation reactions to modern catalyzed cross-coupling techniques.[7][8] This allows for the efficient generation of diverse chemical libraries, a crucial step in the early stages of drug discovery.
Substituted Pyrimidines in Oncology: A Paradigm of Targeted Therapy
The application of substituted pyrimidines in oncology has evolved from cytotoxic nucleoside analogs to highly specific enzyme inhibitors, representing a paradigm shift towards targeted cancer therapy.[3][9]
Kinase Inhibition: A Dominant Strategy
Protein kinases, often dysregulated in cancer, have emerged as prime targets for therapeutic intervention.[9] The pyrimidine scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[10] Fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, are particularly effective, acting as bioisosteres of the purine core of ATP and competitively binding to the kinase active site.[9][10]
A notable example is the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[11] Drugs like Gefitinib and Erlotinib, which feature a quinazoline (a fused pyrimidine) core, have demonstrated significant clinical efficacy in non-small cell lung cancer.[12][13] The design of these inhibitors often involves a strategic interplay of substitutions on the pyrimidine ring to optimize binding affinity and selectivity.[13]
Workflow for Screening Novel Pyrimidine Derivatives as EGFR Inhibitors
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 13. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
The 2-Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyrimidine scaffold has emerged as a cornerstone in medicinal chemistry, underpinning the development of a multitude of blockbuster drugs. Its remarkable versatility, stemming from its unique electronic properties and ability to engage in multiple hydrogen bonding patterns, has cemented its status as a "privileged scaffold." This in-depth technical guide provides a comprehensive exploration of the discovery and history of 2-aminopyrimidine compounds, from their initial synthesis in the late 19th century to their central role in modern targeted therapies. We will delve into the evolution of synthetic methodologies, providing detailed experimental protocols for both classical and contemporary approaches. Furthermore, this guide will illuminate the journey of 2-aminopyrimidine-based drugs from conceptualization to clinical application, with a focus on their mechanisms of action and the signaling pathways they modulate. Through a blend of historical context, detailed synthetic chemistry, and mechanistic insights, this guide aims to equip researchers and drug development professionals with a thorough understanding of this critical pharmacophore.
The Genesis of a Privileged Scaffold: A Historical Perspective
The story of the 2-aminopyrimidine core is not one of a single "eureka" moment but rather a gradual realization of its immense potential, evolving from a simple heterocyclic compound to a central building block in life-saving medicines.
Early Explorations and the Pinner Synthesis
The late 19th century witnessed a surge in the exploration of heterocyclic chemistry. While the parent pyrimidine ring was known, the synthesis of its 2-amino derivative was a significant step forward. The first reported synthesis of 2-aminopyrimidine is attributed to the broader explorations of heterocyclic compounds by German chemists in the late 1800s. A pivotal moment in pyrimidine chemistry was the development of the Pinner synthesis by Adolf Pinner in 1885.[1] This acid-catalyzed condensation of a nitrile with an alcohol to form an imino ester salt, which can then react with an amine to form an amidine, laid the groundwork for the synthesis of a wide array of substituted pyrimidines, including 2-aminopyrimidines.[1][2][3] The classical Pinner pyrimidine synthesis involves the condensation of 1,3-dicarbonyl compounds with amidines, providing a versatile route to this important heterocyclic system.[3]
The Dawn of a Therapeutic Revolution: The Sulfa Drugs
The therapeutic potential of the 2-aminopyrimidine core burst onto the scene with the advent of the sulfonamide "sulfa" drugs in the 1930s. These were the first broadly effective systemic antibacterial agents and marked a turning point in medicine. A key member of this class, Sulfadiazine , incorporates the 2-aminopyrimidine moiety. Its synthesis involves the condensation of 4-acetylaminobenzenesulfonyl chloride with 2-aminopyrimidine, followed by hydrolysis. The discovery of Prontosil, a precursor to the active sulfanilamide, by Gerhard Domagk in 1932, opened the floodgates for the development of a vast number of sulfa drugs, saving countless lives from bacterial infections before the widespread availability of penicillin.[4][5]
A Timeline of Innovation
The journey of 2-aminopyrimidine compounds from their initial discovery to their current prominence is marked by several key milestones:
| Era | Key Developments | Significance |
| Late 19th Century | First reported synthesis of 2-aminopyrimidine. Development of the Pinner synthesis.[1][2][3] | Foundational synthetic methods established. |
| 1930s-1940s | Discovery and widespread use of sulfonamide drugs, including Sulfadiazine. | First major therapeutic application of the 2-aminopyrimidine scaffold, revolutionizing antibacterial therapy.[4][5] |
| Mid-20th Century | Exploration of 2-aminopyrimidine derivatives for other therapeutic areas. | Broadening of the therapeutic potential beyond antimicrobials. |
| Late 20th Century | Emergence of 2-aminopyrimidines as kinase inhibitors. | Shift towards targeted therapies, particularly in oncology. |
| 2001 | FDA approval of Imatinib (Gleevec®) .[6] | A landmark moment for targeted cancer therapy, validating the 2-aminopyrimidine scaffold as a privileged core for kinase inhibitors. |
| 2015 | FDA approval of Palbociclib (Ibrance®) .[7] | Expansion of 2-aminopyrimidine-based kinase inhibitors to new targets (CDK4/6) and cancer types. |
| Present | Continued development of novel 2-aminopyrimidine derivatives for a wide range of diseases.[8][9] | Ongoing innovation and expansion of the therapeutic applications of this versatile scaffold. |
The Art of Synthesis: From Classical Methods to Modern Innovations
The ability to efficiently and diversely synthesize 2-aminopyrimidine derivatives has been a driving force behind their successful application in drug discovery. Methodologies have evolved from harsh, low-yielding reactions to sophisticated, catalytic, and environmentally friendly processes.
The Pinner Synthesis: A Foundational Approach
The Pinner synthesis remains a cornerstone for the construction of the 2-aminopyrimidine ring. It involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine derivative.
Reactants:
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Guanidine hydrochloride (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
Ethanol (solvent)
Procedure:
-
Dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add guanidine hydrochloride and stir until a clear solution is obtained.
-
Slowly add the β-ketoester to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminopyrimidine derivative.
Causality: The strong base (sodium ethoxide) deprotonates the guanidine hydrochloride to generate free guanidine, a potent nucleophile. The guanidine then undergoes a condensation reaction with the two carbonyl groups of the β-ketoester, followed by dehydration, to form the pyrimidine ring.
Caption: Mechanism of the Pinner Pyrimidine Synthesis.
Modern Synthetic Strategies: Efficiency and Diversity
While the Pinner synthesis is robust, modern medicinal chemistry demands more efficient, scalable, and environmentally benign methods. Recent years have seen the development of a variety of innovative approaches.
This protocol highlights a modern, environmentally friendly approach to synthesizing substituted 2-aminopyrimidines.[5][10]
Reactants:
-
2-Amino-4,6-dichloropyrimidine (3 mmol)
-
Substituted amine (e.g., aniline) (3 mmol)
-
Triethylamine (6 mmol)
Procedure:
-
Finely grind 2-amino-4,6-dichloropyrimidine, the substituted amine, and triethylamine together.
-
Heat the mixture in a solvent-free condition at 80–90 °C.
-
Monitor the reaction by TLC using a hexane and ethyl acetate solvent system.
-
After completion, add distilled water to the reaction mixture.
-
Filter the resulting precipitate and crystallize it from ethanol.
-
If no precipitate forms, remove the water under vacuum and crystallize the crude product from ethanol.
Causality: This method leverages the increased reactivity of the starting materials at elevated temperatures in the absence of a solvent, leading to a more efficient and atom-economical process. Triethylamine acts as a base to neutralize the HCl generated during the nucleophilic aromatic substitution reaction.
Modern synthetic chemistry has embraced catalysis to achieve high efficiency and selectivity. Iron-catalyzed [2+2+2] cycloaddition reactions of alkynenitriles with cyanamides have emerged as a novel route to bicyclic 2-aminopyrimidines.[11] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also widely used to introduce aryl or heteroaryl substituents onto the 2-amino position of the pyrimidine ring, a key step in the synthesis of many kinase inhibitors.[12]
The 2-Aminopyrimidine Scaffold in Action: A Medicinal Chemistry Perspective
The true power of the 2-aminopyrimidine core lies in its ability to serve as a versatile scaffold for the design of potent and selective drugs targeting a wide array of biological targets.
Kinase Inhibitors: The Crown Jewels of 2-Aminopyrimidine Drugs
The 2-aminopyrimidine moiety is a highly effective ATP-competitive kinase inhibitor scaffold. Its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP. This has led to the development of numerous blockbuster anticancer drugs.
Imatinib, approved by the FDA in 2001, was a revolutionary drug for the treatment of chronic myeloid leukemia (CML).[6] It selectively inhibits the Bcr-Abl tyrosine kinase, the oncogenic driver of CML.
Synthesis of Imatinib: A common synthetic route involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[13][14]
Mechanism of Action: Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, stabilizing its inactive conformation and preventing the phosphorylation of downstream substrates. This blocks the signaling pathways that lead to uncontrolled cell proliferation and survival.[15][16]
Caption: Imatinib Inhibition of the BCR-ABL Signaling Pathway.[15][16][17][18]
Palbociclib, which received accelerated FDA approval in 2015, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[7] It is used in the treatment of HR-positive, HER2-negative breast cancer.
Mechanism of Action: Palbociclib blocks the phosphorylation of the retinoblastoma (Rb) protein by CDK4/6. This prevents the cell from progressing from the G1 to the S phase of the cell cycle, thereby arresting tumor growth.[19][20][21]
Caption: Palbociclib Inhibition of the CDK4/6-Rb Pathway.[19][20][21][22][23]
Beyond Oncology: A Scaffold for Diverse Therapies
The therapeutic utility of 2-aminopyrimidines extends far beyond cancer treatment.[7][24] They have been investigated and developed as:
-
Antimicrobial Agents: Building on the legacy of the sulfa drugs, novel 2-aminopyrimidine derivatives continue to be explored for their antibacterial and antifungal properties.[7]
-
Antiviral Agents: The 2-aminopyrimidine core is present in several compounds with antiviral activity.
-
Central Nervous System (CNS) Agents: Derivatives have shown promise in treating neurological and psychiatric disorders.
-
Anti-inflammatory Agents: The scaffold has been utilized to develop inhibitors of inflammatory pathways.
Future Directions and Conclusion
The 2-aminopyrimidine scaffold has proven to be an exceptionally fruitful starting point for drug discovery. Its journey from a simple heterocyclic molecule to the core of numerous life-saving medications is a testament to the power of medicinal chemistry. The future of 2-aminopyrimidine research will likely focus on:
-
Development of More Selective Inhibitors: As our understanding of kinase biology deepens, the design of next-generation inhibitors with improved selectivity and reduced off-target effects will be a key focus.
-
Targeting New Disease Areas: The versatility of the scaffold will continue to be exploited to develop drugs for a wider range of diseases, including neurodegenerative disorders and metabolic diseases.
-
Novel Synthetic Methodologies: The development of even more efficient, sustainable, and diversity-oriented synthetic methods will accelerate the discovery of new 2-aminopyrimidine-based therapeutics.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. drugs.com [drugs.com]
- 7. FDA Approval: Palbociclib for the Treatment of Postmenopausal Patients with Estrogen Receptor-Positive, HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. proteopedia.org [proteopedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Spectroscopic Characterization of 5-Isopropyl-2-pyrimidinamine: A Technical Guide
Introduction
5-Isopropyl-2-pyrimidinamine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its successful application and for ensuring the integrity of subsequent research. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are fundamental tools in this characterization process. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into the relationship between its molecular structure and its spectral features.
It is important to note that comprehensive, publicly available experimental spectra for this compound are scarce. Therefore, this guide is built upon high-quality predicted spectroscopic data, generated using advanced computational models. This approach not only provides a robust framework for the characterization of this molecule but also serves as a valuable reference for researchers working with related compounds. The methodologies for these predictions are detailed within the relevant sections.
Molecular Structure and Isomeric Considerations
Before delving into the spectroscopic data, it is essential to visualize the molecular structure of this compound. The molecule consists of a central pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms. An amino group (-NH₂) is attached at the 2-position, and an isopropyl group (-CH(CH₃)₂) is at the 5-position.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons in the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Singlet | 2H | H-4, H-6 |
| ~4.9 | Broad Singlet | 2H | -NH₂ |
| ~3.0 | Septet | 1H | -CH(CH₃)₂ |
| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |
Interpretation:
-
Aromatic Protons (H-4, H-6): The two protons on the pyrimidine ring are chemically equivalent and are expected to appear as a singlet at approximately 8.2 ppm. Their downfield shift is due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the nitrogen atoms.
-
Amino Protons (-NH₂): The protons of the amino group are expected to give a broad singlet around 4.9 ppm. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. The chemical shift of these protons can be highly dependent on the solvent and concentration.
-
Isopropyl Methine Proton (-CH(CH₃)₂): The single proton on the methine carbon of the isopropyl group is predicted to be a septet around 3.0 ppm. This splitting pattern arises from coupling with the six equivalent protons of the two methyl groups (n+1 rule, where n=6).
-
Isopropyl Methyl Protons (-CH(CH₃)₂): The six protons of the two methyl groups of the isopropyl substituent are equivalent and are expected to appear as a doublet at approximately 1.2 ppm, due to coupling with the single methine proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | C-2 |
| ~158.0 | C-4, C-6 |
| ~120.0 | C-5 |
| ~30.0 | -CH(CH₃)₂ |
| ~22.0 | -CH(CH₃)₂ |
Interpretation:
-
C-2: The carbon atom bearing the amino group is expected to be the most downfield signal in the aromatic region (~163.0 ppm) due to its direct attachment to two nitrogen atoms.
-
C-4 and C-6: These two equivalent carbon atoms of the pyrimidine ring are predicted to resonate at around 158.0 ppm.
-
C-5: The carbon atom substituted with the isopropyl group is expected to appear at approximately 120.0 ppm.
-
Isopropyl Methine Carbon (-CH(CH₃)₂): The methine carbon of the isopropyl group is predicted to have a chemical shift of about 30.0 ppm.
-
Isopropyl Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons of the isopropyl group are expected to resonate at around 22.0 ppm.
Experimental Protocol for NMR Data Acquisition (General):
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: The data should be acquired on a 400 or 500 MHz NMR spectrometer. The instrument should be properly tuned and shimmed to ensure optimal resolution.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |
| 3200-3300 | Medium, Broad | N-H stretch (hydrogen-bonded) |
| 2850-2960 | Medium | C-H stretch (aliphatic) |
| ~1640 | Strong | N-H bend (scissoring) |
| ~1580, ~1470 | Strong | C=C and C=N stretching (aromatic ring) |
| ~1380 | Medium | C-H bend (isopropyl gem-dimethyl) |
| ~1250 | Medium | C-N stretch |
Interpretation:
-
N-H Stretching: The presence of the primary amine group (-NH₂) is indicated by two sharp bands in the 3400-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A broader band may also be observed at lower wavenumbers due to hydrogen bonding.
-
C-H Stretching: The bands in the 2850-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations of the isopropyl group.
-
N-H Bending: The strong absorption around 1640 cm⁻¹ is attributed to the N-H scissoring (bending) vibration of the primary amine.
-
Aromatic Ring Vibrations: The strong absorptions at approximately 1580 cm⁻¹ and 1470 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyrimidine ring.
-
C-H Bending: The band around 1380 cm⁻¹ is indicative of the gem-dimethyl group of the isopropyl substituent.
-
C-N Stretching: The absorption around 1250 cm⁻¹ is likely due to the C-N stretching vibration.
Experimental Protocol for IR Data Acquisition (General):
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data
| m/z | Relative Intensity | Assignment |
| 137 | High | [M]⁺ (Molecular Ion) |
| 122 | High | [M - CH₃]⁺ |
| 95 | Medium | [M - C₃H₆]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 137, corresponding to the molecular weight of this compound (C₇H₁₁N₃). The presence of an odd number of nitrogen atoms is consistent with the odd nominal molecular weight, according to the nitrogen rule.
-
[M - CH₃]⁺ Fragment: A prominent peak is predicted at m/z 122, which corresponds to the loss of a methyl radical (•CH₃) from the isopropyl group. This is a common fragmentation pathway for compounds containing an isopropyl moiety.
-
[M - C₃H₆]⁺ Fragment: A peak at m/z 95 could arise from the loss of propene (C₃H₆) via a McLafferty-type rearrangement or other complex fragmentation pathways.
Figure 2: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition (General):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and often yields a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra offers a detailed structural characterization of the molecule. The presented data and interpretations serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related pyrimidine derivatives. While predicted data is a powerful tool, experimental verification remains the gold standard, and it is recommended that this predicted data be used to guide the analysis of experimentally obtained spectra.
Quantum Chemical Calculations for Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Understanding their electronic structure, reactivity, and interaction with biological targets at a quantum mechanical level is paramount for rational drug design and development. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of quantum chemical calculation methodologies applied to pyrimidine derivatives. We will delve into the theoretical underpinnings of these methods, provide practical guidance on computational workflows, and illustrate how these calculations can yield actionable insights for lead optimization and the design of novel therapeutics.
The Significance of Pyrimidines and the Role of Quantum Chemistry
The pyrimidine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved drugs with diverse pharmacological activities, including antiviral, antibacterial, and anticancer agents.[2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, electron distribution, and ability to form specific interactions with protein targets.
Quantum chemical (QC) calculations offer a powerful lens to investigate these properties with high fidelity.[3][4] By solving the Schrödinger equation (or its approximations) for a given molecule, we can compute a wide range of electronic and structural properties that are often difficult or impossible to measure experimentally. These calculations are instrumental in:
-
Understanding Drug-Target Interactions: Elucidating the nature of binding forces, such as hydrogen bonds and electrostatic interactions, between a pyrimidine derivative and its protein target.[3][5]
-
Predicting Reactivity and Metabolism: Identifying sites susceptible to nucleophilic or electrophilic attack, providing insights into potential metabolic pathways.
-
Interpreting Spectroscopic Data: Assisting in the assignment of experimental spectra (e.g., NMR, UV-Vis) to specific molecular structures and electronic transitions.[3]
-
Guiding Molecular Design: Optimizing drug potency, selectivity, and pharmacokinetic properties by systematically modifying the electronic characteristics of a lead compound.[3]
This guide will focus on the practical application of these methods, providing a framework for their integration into modern drug discovery pipelines.
Foundational Concepts in Quantum Chemical Calculations
At the heart of quantum chemistry are two primary theoretical frameworks: ab initio methods and Density Functional Theory (DFT).
Ab Initio Methods: The Hartree-Fock Approach
Ab initio (from first principles) methods aim to solve the electronic Schrödinger equation without empirical parameters. The foundational ab initio method is the Hartree-Fock (HF) approximation.[6][7] In HF theory, each electron is treated as moving in the average field of all other electrons, neglecting instantaneous electron-electron correlation. While computationally efficient for its time, the neglect of electron correlation can limit its accuracy for many systems.[8] However, HF calculations can still be valuable for obtaining initial geometries and as a starting point for more advanced methods.[6]
Density Functional Theory (DFT): A Pragmatic Powerhouse
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[9] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density.
The practical application of DFT relies on the Kohn-Sham equations, which introduce a fictitious system of non-interacting electrons that generate the same electron density as the real system. The complexity of electron exchange and correlation is encapsulated in the exchange-correlation functional . The choice of this functional is critical and dictates the accuracy of the calculation.
The Computational Workflow: A Step-by-Step Guide
A typical quantum chemical calculation workflow for a pyrimidine derivative involves several key steps, from building the initial molecular structure to analyzing the final results.
Caption: A generalized workflow for quantum chemical calculations.
Step 1: Building the Initial Molecular Structure
The starting point for any calculation is the three-dimensional coordinates of the pyrimidine derivative. This can be done using molecular building software (e.g., ChemDraw, Avogadro) and saving the structure in a suitable format (e.g., .mol, .xyz).
Step 2: Geometry Optimization
The initial structure is an approximation. Geometry optimization is the process of finding the lowest energy conformation of the molecule.[9] This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
Causality Behind Experimental Choices:
-
Why optimize? An accurate geometry is crucial as all subsequent calculated properties are dependent on it. Using an unoptimized structure can lead to significant errors.
-
Choice of Method: For initial optimizations, a less computationally demanding method like a smaller basis set DFT calculation (e.g., B3LYP/6-31G*) is often sufficient.[8] For final, high-accuracy geometries, a more robust method is recommended.
Step 3: Frequency Calculation
After optimization, a frequency calculation should be performed on the optimized geometry. This serves two critical purposes:
-
Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.
-
Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 4: Single-Point Energy Calculation
With a validated optimized geometry, a single-point energy calculation can be performed. This is a non-iterative calculation of the electronic energy for a fixed nuclear geometry. It is common practice to use a more computationally expensive and accurate method (e.g., a larger basis set or a more sophisticated DFT functional) for the single-point energy calculation to obtain a more reliable energy value.[8]
Step 5: Property Calculation and Analysis
Once the calculation is complete, the resulting wavefunction or electron density can be used to compute a variety of molecular properties. This is where the key chemical insights are derived.
Key Computational Parameters: A Practical Guide
The accuracy and computational cost of a quantum chemical calculation are determined by the choice of the theoretical method, the basis set, and the treatment of the solvent environment.
Choosing the Right DFT Functional
The selection of the exchange-correlation functional is a critical decision in DFT calculations. For organic molecules like pyrimidine derivatives, several functionals have proven to be reliable:
| Functional Family | Examples | Strengths | Considerations |
| Hybrid GGA | B3LYP | A good general-purpose functional with a long track record of success for organic molecules.[8] | May not be as accurate for systems with significant non-covalent interactions. |
| Meta-GGA | M06-2X | Generally provides good accuracy for thermochemistry and non-covalent interactions.[8] | Can be more computationally expensive than B3LYP. |
| Range-Separated | ωB97X-D | Includes empirical dispersion corrections, making it suitable for studying systems where van der Waals interactions are important.[8] | The empirical nature of the dispersion correction may not be universally applicable. |
The Importance of the Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals.[10][11] Larger basis sets provide a more accurate representation of the orbitals but at a higher computational cost.[10]
Caption: A simplified hierarchy of common basis sets.
-
Pople-style basis sets (e.g., 6-31G, 6-311G): These are widely used for calculations on organic molecules.[12] The numbers indicate the number of Gaussian functions used to describe the core and valence orbitals. The addition of polarization functions (e.g., (d,p)) and diffuse functions (e.g., + or ++) allows for a more flexible description of the electron density, which is important for describing polar molecules and anions.
-
Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations.[11]
Protocol for Basis Set Selection:
-
Initial Geometry Optimizations: A smaller, less computationally expensive basis set like 6-31G(d) is often sufficient.
-
Final Geometries and Properties: For more accurate results, a larger basis set such as 6-311+G(d,p) or cc-pVTZ is recommended.[12]
Modeling the Solvent Environment
Most biological processes occur in an aqueous environment. Therefore, it is crucial to account for the effects of the solvent in the calculations.
-
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation.[13] While this provides the most detailed description of solute-solvent interactions, it is computationally very expensive.[14][15]
-
Implicit Solvent Models (Continuum Models): These models treat the solvent as a continuous medium with a given dielectric constant.[14][15][16] This is a computationally efficient way to capture the bulk effects of the solvent.[14] Common implicit solvent models include:
-
Polarizable Continuum Model (PCM): A widely used and versatile model.[14][17]
-
COSMO (Conductor-like Screening Model): Another popular and robust implicit solvent model.[14]
-
SMD (Solvation Model based on Density): A universal solvation model that has been parameterized for a wide range of solvents.[14]
-
Self-Validating System: To ensure the reliability of solvation energy calculations, it is advisable to compare the results obtained from at least two different implicit solvent models. Consistent results across different models increase the trustworthiness of the predictions.
Extracting Chemical Insights: Key Analyses for Pyrimidine Derivatives
The true value of quantum chemical calculations lies in the chemical insights that can be extracted from the results. For pyrimidine derivatives, several types of analyses are particularly informative.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.
-
HOMO: Represents the ability of a molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability of a molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally indicates a more reactive molecule.
Application to Pyrimidine Derivatives: FMO analysis can be used to predict the most likely sites of metabolism for a pyrimidine-based drug candidate. For example, atoms with a high contribution to the HOMO may be susceptible to oxidative metabolism.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a map of the electrostatic potential on the electron density surface of a molecule.[18] It provides a visual representation of the charge distribution and is invaluable for understanding non-covalent interactions.
-
Negative MEP (Red/Yellow): Regions of high electron density, attractive to electrophiles.
-
Positive MEP (Blue): Regions of low electron density, attractive to nucleophiles.
Application to Pyrimidine Derivatives: MEP maps can be used to identify the hydrogen bond donor and acceptor sites on a pyrimidine derivative, which is crucial for understanding its binding to a protein target.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs.[19][20] NBO analysis can be used to:
-
Calculate Atomic Charges: Provides a more chemically intuitive picture of the charge distribution than other methods.[20]
-
Analyze Hyperconjugative Interactions: Quantifies the stabilizing interactions between occupied and unoccupied orbitals, which can influence molecular conformation and reactivity.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density.[18] QTAIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals interactions.
Application in Drug Discovery: A Case Study with Molecular Docking
Quantum chemical calculations are often used in conjunction with other computational methods, such as molecular docking , to predict the binding of a ligand to a protein.[1][21][22]
Experimental Protocol: Molecular Docking of a Pyrimidine Derivative
-
Ligand Preparation:
-
Draw the 2D structure of the pyrimidine derivative using software like ChemDraw.
-
Generate the 3D coordinates and perform an initial energy minimization.
-
Perform a full geometry optimization using DFT (e.g., B3LYP/6-31G*) to obtain an accurate 3D structure.
-
Calculate partial atomic charges using a method like NBO analysis.
-
-
Protein Preparation:
-
Docking Simulation:
-
Define the binding site on the protein, typically based on the location of the co-crystallized ligand or predicted binding pockets.
-
Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the pyrimidine derivative within the defined binding site.[1]
-
The docking algorithm will generate a series of possible binding poses and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the pyrimidine derivative and the protein.
-
Use the insights from the docking study to propose modifications to the pyrimidine structure that could enhance binding affinity or selectivity.
-
Caption: A workflow integrating quantum chemical calculations with molecular docking.
Trustworthiness of the Protocol: The inclusion of a DFT-optimized ligand structure with accurate partial charges significantly improves the reliability of the docking results compared to using a simple energy-minimized structure. This is because the electrostatic interactions, which are a major component of the docking score, are more accurately represented.
Conclusion and Future Perspectives
Quantum chemical calculations provide an indispensable toolkit for the modern drug discovery professional working with pyrimidine derivatives. From elucidating fundamental electronic properties to guiding lead optimization, these methods offer a rational and data-driven approach to molecular design. As computational power continues to increase and theoretical methods become more sophisticated, the predictive power of quantum chemistry in drug discovery is poised to grow even further, accelerating the development of novel and more effective pyrimidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review [ouci.dntb.gov.ua]
- 3. rroij.com [rroij.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quantumgrad.com [quantumgrad.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 9. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. fiveable.me [fiveable.me]
- 14. Solvent model - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 17. jchemrev.com [jchemrev.com]
- 18. Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. remedypublications.com [remedypublications.com]
Toxicological Profile of Isopropyl-Substituted Pyrimidines
An In-depth Technical Guide:
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, from the nucleobases of DNA and RNA to numerous synthetic drugs and agrochemicals.[1] The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among these, the isopropyl group—a small, branched alkyl substituent—is frequently incorporated to enhance lipophilicity, modulate metabolic stability, or improve binding affinity to biological targets.[2][3] According to IUPAC nomenclature, this substituent is also systematically named propan-2-yl.[4][5]
Isopropyl-substituted pyrimidines are found in diverse chemical classes, including pharmaceuticals like cyclin-dependent kinase (CDK) inhibitors and pesticides such as the organophosphate diazinon.[3][6] While the pyrimidine core itself is integral to life, its substitution can lead to significant toxicological implications. The metabolic fate and inherent reactivity of these compounds dictate their potential to cause adverse effects, ranging from acute systemic toxicity to chronic outcomes like genotoxicity and carcinogenicity.
This technical guide provides a comprehensive overview of the toxicological profile of isopropyl-substituted pyrimidines. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights. We will delve into the metabolic pathways, key toxicological endpoints, and the standardized methodologies required for a robust safety assessment. The narrative emphasizes the causality behind experimental choices, grounding the discussion in authoritative protocols and validated testing strategies to ensure scientific integrity.
Part 1: Toxicokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a chemical is foundational to assessing its toxicity. The metabolic pathway is particularly crucial, as it can either detoxify the parent compound or bioactivate it into a more toxic or reactive species.
General Metabolic Pathways of Pyrimidines
The pyrimidine ring, in its natural form (e.g., uracil, thymine), is ultimately catabolized into simple, excretable molecules like CO2, H2O, beta-alanine, and urea.[7] However, synthetic pyrimidine analogues are metabolized through various anabolic or catabolic pathways utilized by their endogenous counterparts.[8] The nature and position of substituents heavily influence these pathways.
Case Study: Metabolism of Diazinon
Diazinon (O,O-diethyl-O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate) serves as an excellent case study for the metabolism of an isopropyl-substituted pyrimidine.[6] Its metabolism has been extensively studied and illustrates key enzymatic transformations.
The primary metabolic activation step for diazinon involves oxidative desulfuration by cytochrome P450 enzymes, converting the parent compound into its highly toxic oxygen analog, diazoxon.[9] Diazoxon is a potent inhibitor of acetylcholinesterase (AChE), the primary mechanism of its neurotoxicity.[9][10]
However, the detoxification pathways are of greater interest for understanding the fate of the pyrimidine moiety. These pathways involve the cleavage of the phosphate ester bond, primarily through hydrolysis catalyzed by A-esterases like paraoxonase (PON1).[9] This hydrolysis yields two main metabolites:
-
Diethylthiophosphate (DETP) or Diethylphosphate (DEP) from diazoxon.[11]
IMHP is the principal and unique urinary metabolite of the pyrimidine portion of diazinon and serves as a specific biomarker of exposure.[11][12] Further degradation of the pyrimidine ring of diazinon does not appear to be a significant pathway, as studies have shown no expiration of radiolabeled CO2 from rats dosed with diazinon containing a 14C-labeled pyrimidine ring.[9]
Figure 1: Simplified metabolic pathway of Diazinon.
Part 2: Key Toxicological Endpoints
A thorough toxicological evaluation examines a range of potential adverse effects. For isopropyl-substituted pyrimidines, the key areas of concern include systemic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental effects.
Systemic Toxicity (Acute and Repeated Dose)
Systemic toxicity assesses the effects of a substance on the entire organism. Standardized tests, such as those outlined in the OECD Guidelines for the Testing of Chemicals, are employed to determine dose-response relationships and identify target organs.[13][14]
-
Acute Toxicity: Evaluates the effects of a single, high-dose exposure. OECD test guidelines 423 (Acute Toxic Class Method) and 425 (Up-and-Down Procedure) are commonly used to determine the LD50 (median lethal dose) and observe signs of toxicity.[15][16] For diazinon, acute oral exposure to high doses induces severe cholinergic signs, including respiratory distress, which can progress to respiratory failure and death.[9]
-
Sub-chronic Toxicity: Examines the effects of repeated exposure over a longer period, typically 90 days in rodents (OECD TG 408).[17] This type of study provides information on target organs, the potential for accumulation, and helps establish a No-Observed-Adverse-Effect Level (NOAEL).[17]
Case Study: Neurotoxicity of Diazinon The primary systemic effect of diazinon and its active metabolite diazoxon is neurotoxicity.[10] They act as organophosphates, inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.[9][10] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerves and resulting in characteristic cholinergic symptoms like nausea, dizziness, sweating, muscle twitching, and in severe cases, coma.[10][11]
| Endpoint | Effect | Mechanism | References |
| Primary Target Organ | Nervous System | Inhibition of Acetylcholinesterase (AChE) | [10][11] |
| Acute Symptoms | Headache, nausea, dizziness, sweating, blurred vision, muscle twitching | Cholinergic crisis due to acetylcholine accumulation | [9][10] |
| Reproductive Effects | Delayed sexual development in offspring (animal studies) | Not fully elucidated | [10] |
| Developmental Effects | Decreased endurance, coordination, and growth in offspring (animal studies) | Potential impairment of neurological development | [10][11] |
| Carcinogenicity | Associated with increased risk of brain cancer in children and non-Hodgkin's lymphoma in farmers | Not fully elucidated | [10] |
Table 1: Summary of Toxicological Effects Observed for Diazinon.
Genotoxicity
Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell, potentially leading to mutations and cancer. A standard battery of tests is required to assess this endpoint.
Bacterial Reverse Mutation (Ames) Test: The Ames test is a widely used and internationally accepted in vitro assay for identifying the mutagenic potential of chemical compounds.[18][19] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine.[19][20] The test measures the ability of the test chemical to cause a reverse mutation (reversion), allowing the bacteria to grow on a medium lacking that amino acid.[19] A positive test, indicated by a significant increase in the number of revertant colonies compared to a negative control, suggests the chemical is a mutagen.[20]
To mimic mammalian metabolism, the test is typically conducted both with and without the addition of a rat liver extract known as the S9 fraction.[20] This fraction contains metabolic enzymes (like CYP450s) that can convert a non-mutagenic parent compound (a pro-mutagen) into a mutagenic metabolite.[18][20]
Mechanisms of Genotoxicity: For some substituted pyrimidines, genotoxicity may arise from metabolic bioactivation. A study on a pyrrolidine-substituted arylindenopyrimidine found that it was bioactivated by liver enzymes into reactive endocyclic iminium ions and aldehydes.[21] These reactive intermediates were capable of forming covalent adducts with DNA, leading to a positive result in genotoxicity assays.[21] Understanding such mechanisms is critical for designing safer analogues by modifying the molecular structure to prevent the formation of these reactive species.[21]
Carcinogenicity
Carcinogenicity testing evaluates the potential of a substance to cause cancer over a lifetime of exposure. These are typically long-term (e.g., 2-year) rodent bioassays.[13] Some studies now use reporter gene transgenic rodents to evaluate genotoxicity and carcinogenicity in a more medium-term animal model.[22] Evidence for carcinogenicity can also come from epidemiological studies. For instance, diazinon exposure has been associated with an increased risk of certain cancers in specific human populations, though the mechanism is not well established.[10]
Reproductive and Developmental Toxicity
-
Reproductive Toxicity: Assesses adverse effects on the reproductive systems of males and females, including fertility and sexual function.
-
Developmental Toxicity: Evaluates adverse effects on the developing organism, from conception through to adulthood, arising from parental exposure.
In laboratory animal studies, feeding diazinon to pregnant animals resulted in offspring with decreased endurance, coordination, and growth, as well as delayed sexual development.[10] This indicates that gestational exposure to certain isopropyl-substituted pyrimidines may impair neurological and reproductive development.[11]
In Vitro Cytotoxicity
Preliminary toxicity screening often begins with in vitro cytotoxicity assays using cultured cell lines. These assays measure a compound's ability to cause cell death or inhibit cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used for this purpose.[23] It assesses cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[23] Many studies have evaluated the cytotoxic effects of novel pyrimidine derivatives against various human cancer cell lines, often reporting the IC50 (half-maximal inhibitory concentration) value as a measure of potency.[23][24][25] It is also crucial to test for cytotoxicity against normal, non-cancerous cell lines to determine selectivity.[24][26]
Part 3: Methodological Guide
Scientific integrity requires the use of validated, reproducible protocols. The following sections provide detailed methodologies for key toxicological experiments, grounded in international standards.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the effect of a test compound on cell viability.
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to a purple formazan product, which is insoluble.[23] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[23]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., normal human lung fibroblasts MRC-5 or a relevant cancer cell line) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well.[23][24] Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isopropyl-substituted pyrimidine compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[24]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Bacterial Reverse Mutation (Ames) Test
This protocol follows the principles outlined by Ames and international guidelines (e.g., OECD TG 471).[18][19]
Principle: The assay detects mutations that revert a pre-existing mutation in specific bacterial strains, restoring their ability to synthesize an essential amino acid. A positive result indicates the test substance is mutagenic.[27]
Figure 2: Workflow for the Ames Test (Pre-incubation Method).
Step-by-Step Methodology:
-
Strain Preparation: Grow overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli strains (e.g., WP2 uvrA).[20]
-
S9 Mix Preparation: If metabolic activation is being assessed, prepare the S9 mix. This typically contains the S9 fraction from induced rat livers, a buffer, and cofactors like NADP and glucose-6-phosphate (G6P).[20]
-
Test Mixture: In a sterile tube, combine the bacterial culture, the test substance at several concentrations, and either the S9 mix or a control buffer.[18] Positive controls (known mutagens like sodium azide for TA1535, 2-nitrofluorene for TA98) and a negative (vehicle) control must be included.
-
Plating (Pre-incubation Method): Incubate the test mixture at 37°C for 20-30 minutes with shaking.[27] After incubation, add molten top agar (kept at ~45°C) containing a trace amount of histidine and biotin (to allow for a few cell divisions, which is necessary for mutations to be expressed).[20] Immediately pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of visible revertant colonies on each plate.
-
Result Interpretation: A positive response is defined as a dose-related increase in the number of revertant colonies, typically reaching at least a two-fold increase over the negative control value for at least one strain.
Protocol 3: Sub-chronic 90-Day Oral Toxicity Study (Rodent)
This protocol is a summary based on the principles of OECD Test Guideline 408.[17]
Principle: The test substance is administered orally on a daily basis to several groups of rodents for 90 days. This provides information on major toxic effects, target organs, and a no-observed-adverse-effect level (NOAEL).[17]
Step-by-Step Methodology:
-
Animal Selection: Use a standard laboratory rodent strain (e.g., Sprague-Dawley or Wistar rats). Use healthy young adult animals.
-
Dose Grouping: At least three dose levels and a concurrent control group are used. Dose levels are selected based on data from acute or 28-day toxicity studies.[17] The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not induce any evidence of toxicity. The control group receives the vehicle only. Each group should contain at least 10 males and 10 females.
-
Administration: The test substance is administered daily, typically by oral gavage, for 90 days.[17]
-
Observations:
-
Clinical Signs: Observe animals daily for signs of toxicity.
-
Body Weight & Food Consumption: Record weekly.
-
Ophthalmology: Examine eyes before and at the end of the study.
-
Hematology & Clinical Biochemistry: Collect blood samples at the end of the study for analysis of red/white blood cells, platelets, liver enzymes, kidney function markers, etc.
-
-
Pathology:
-
Gross Necropsy: At the end of the study, perform a full necropsy on all animals.
-
Organ Weights: Weigh major organs (liver, kidneys, brain, spleen, etc.).
-
Histopathology: Preserve organs and tissues for microscopic examination.
-
Part 4: A Tiered Testing Strategy
A logical, tiered approach to toxicological evaluation is efficient, cost-effective, and aligns with the 3Rs principles (Replacement, Reduction, and Refinement of animal testing).
References
- 1. ijrpr.com [ijrpr.com]
- 2. youtube.com [youtube.com]
- 3. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Appendix [iupac.qmul.ac.uk]
- 5. Isopropyl in naming of branch alkyl group | Filo [askfilo.com]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 8. Research Portal [scholarscommons.fgcu.edu]
- 9. HEALTH EFFECTS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. wolf.sk [wolf.sk]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 21. Overcoming the genotoxicity of a pyrrolidine substituted arylindenopyrimidine as a potent dual adenosine A(2A)/A(1) antagonist by minimizing bioactivation to an iminium ion reactive intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 26. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. criver.com [criver.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 5-Isopropyl-2-pyrimidinamine from β-Ketoesters
Abstract: The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive, in-depth protocol for the synthesis of 5-Isopropyl-2-pyrimidinamine, a valuable building block for drug discovery. We will detail the two-stage synthesis, beginning with the preparation of the key β-ketoester intermediate, ethyl 2-formyl-3-methylbutanoate, followed by its cyclocondensation with guanidine. This document is structured to provide not only a step-by-step protocol but also the underlying mechanistic rationale and expert insights to ensure successful and reproducible synthesis for researchers, scientists, and drug development professionals.
Scientific Foundation: The Chemistry of Pyrimidine Synthesis
The synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry. The most common and robust method involves the condensation of a three-carbon 1,3-dielectrophile with a nucleophilic N-C-N fragment, such as urea, thiourea, or guanidine.[1] This approach, a variant of the classic Biginelli reaction, allows for the direct construction of the pyrimidine core.[2][3]
In our target synthesis, the 1,3-dielectrophile is an α-substituted β-aldehydoester, ethyl 2-formyl-3-methylbutanoate. The isopropyl group at the α-position of this precursor becomes the substituent at the C5 position of the final pyrimidine ring. Guanidine serves as the N-C-N source, providing the two nitrogen atoms (N1, N3) and the C2 carbon, which already bears an amino group.
Mechanistic Overview
The reaction proceeds through a series of condensation and cyclization steps. The free guanidine base, typically generated in situ from its salt, initiates a nucleophilic attack on one of the carbonyl groups of the β-aldehydoester. This is followed by an intramolecular condensation and subsequent dehydration to form the stable, aromatic pyrimidine ring.
Caption: General mechanism for pyrimidine synthesis.
Synthesis of the Key Precursor: Ethyl 2-formyl-3-methylbutanoate
The critical starting material for this synthesis is the β-aldehydoester, which is not commonly available commercially and must be prepared. The most direct method is a Claisen condensation between ethyl isovalerate and ethyl formate, using a strong base like sodium ethoxide.
Protocol 1: Preparation of Ethyl 2-formyl-3-methylbutanoate
Materials:
-
Ethyl isovalerate
-
Ethyl formate
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Base Suspension: Suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.
-
Reagent Addition: In the dropping funnel, prepare a mixture of ethyl isovalerate (1.0 equivalent) and ethyl formate (1.2 equivalents). Add this mixture dropwise to the stirred suspension of sodium ethoxide at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approx. 12-16 hours). The mixture will typically become a thick slurry.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1M HCl until the pH is acidic (pH ~5-6). This will dissolve the solids.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, ethyl 2-formyl-3-methylbutanoate[4][5], is often used directly in the next step. If necessary, it can be purified by vacuum distillation.
Expert Insight: The success of the Claisen condensation hinges on using a strong, non-nucleophilic base and anhydrous conditions to prevent hydrolysis of the esters. Using a slight excess of ethyl formate helps to drive the reaction to completion.
Core Synthesis: Cyclocondensation to this compound
With the β-aldehydoester in hand, the final cyclocondensation reaction can be performed. This step involves reacting the precursor with guanidine hydrochloride in the presence of a base to generate the free guanidine needed for the reaction.
Protocol 2: Synthesis of this compound
Materials:
-
Crude ethyl 2-formyl-3-methylbutanoate (from Protocol 1)
-
Guanidine hydrochloride
-
Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (1.1 equivalents) or sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add guanidine hydrochloride (1.1 equivalents) and stir for 30 minutes at room temperature to liberate the free guanidine base.[6][7]
-
Addition of Ketoester: Add the crude ethyl 2-formyl-3-methylbutanoate (1.0 equivalent) dissolved in a small amount of ethanol to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Isolation: Redissolve the resulting residue in water and extract three times with ethyl acetate. The product is expected to be in the organic phase.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. The product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The resulting solid can be further purified by recrystallization if necessary.
Trustworthiness Check: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Data Summary & Workflow
The following tables summarize the key parameters for the synthesis.
| Protocol 1: β-Ketoester Synthesis | |
| Reagent | Molar Equivalents |
| Ethyl isovalerate | 1.0 |
| Ethyl formate | 1.2 |
| Sodium ethoxide | 1.1 |
| Parameter | Condition |
| Temperature | 0 °C to Room Temp. |
| Time | 12-16 hours |
| Expected Yield | 60-75% (crude) |
| Protocol 2: Pyrimidine Formation | |
| Reagent | Molar Equivalents |
| Ethyl 2-formyl-3-methylbutanoate | 1.0 |
| Guanidine Hydrochloride | 1.1 |
| Potassium Hydroxide | 1.1 |
| Parameter | Condition |
| Temperature | Reflux (Ethanol, ~78 °C) |
| Time | 4-6 hours |
| Expected Yield | 50-70% (after purification) |
Overall Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. biomedres.us [biomedres.us]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. ethyl 2-formyl-3-methylbutanoate | CAS#:21474-92-0 | Chemsrc [chemsrc.com]
- 5. Ethyl 2-formyl-3-methylbutanoate | C8H14O3 | CID 13379358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Aminopyrimidines
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Traditional synthetic methods, however, often require long reaction times, harsh conditions, and significant solvent use. This guide provides a comprehensive overview and detailed protocols for the microwave-assisted organic synthesis (MAOS) of 2-aminopyrimidines. By leveraging the principles of dielectric heating, these methods offer a greener, more efficient, and rapid alternative for generating libraries of these high-value heterocyclic compounds, accelerating the drug discovery and development pipeline.[2][3][4]
Part 1: Foundational Principles of Microwave-Assisted Synthesis
The Mechanism of Microwave Heating: A Paradigm Shift from Conventional Methods
Conventional laboratory heating relies on the slow and inefficient transfer of thermal energy from an external source, through the vessel walls, and into the reaction mixture via conduction and convection.[5] This process creates a significant temperature gradient, where the vessel walls are hotter than the bulk of the solution.
Microwave-assisted synthesis operates on a fundamentally different principle: direct, volumetric heating.[6][7] Microwave radiation, typically at a frequency of 2.45 GHz, interacts directly with polar molecules or ionic species within the reaction mixture.[7][8] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave.[6][7] This rapid molecular rotation and resulting intermolecular friction generate heat instantly and uniformly throughout the sample.[9]
-
Ionic Conduction: In the presence of charged particles (ions), the oscillating electric field induces ionic migration. Collisions between these moving ions generate heat efficiently.[7][9]
This direct energy transfer leads to a rapid and uniform temperature increase, eliminating thermal gradients and often resulting in localized superheating of the solvent above its conventional boiling point in sealed-vessel systems.[6][9]
Caption: Conventional vs. Microwave heating mechanisms.
Key Advantages for Heterocyclic Chemistry
The application of MAOS to the synthesis of 2-aminopyrimidines provides significant, field-proven advantages:
-
Dramatic Rate Acceleration: Reaction times are frequently reduced from many hours or days to mere minutes.[3][6][10]
-
Improved Yields and Purity: The rapid and uniform heating often minimizes the formation of side-products, leading to higher isolated yields and cleaner reaction profiles.[3][4][10]
-
Enhanced Reaction Scope: Reactions that fail under conventional heating can often be successfully performed using microwaves. This allows for the use of thermally sensitive substrates and the exploration of novel chemical space.[11]
-
Green Chemistry Alignment: MAOS is an energy-efficient technology that reduces CO2 emissions.[12] It also facilitates the use of greener solvents or even solvent-free conditions, minimizing chemical waste.[6][7]
Part 2: Validated Synthetic Protocols
General Laboratory Considerations
-
Equipment: All protocols must be performed in a dedicated laboratory microwave reactor equipped with real-time temperature and pressure monitoring. Domestic kitchen microwave ovens are not suitable and are extremely dangerous for this type of chemical synthesis. [13] They lack the necessary safety features, pressure controls, and corrosion resistance.[13]
-
Reaction Vessels: Use only microwave-safe, sealed pressure vessels designed for chemical synthesis. Ensure vessels and caps are inspected for damage before use.
-
Stirring: Efficient magnetic stirring is critical to prevent localized hot spots and ensure uniform temperature distribution.
-
Safety: Always work in a well-ventilated fume hood. Be aware that reactions can generate significant pressure, especially with volatile solvents or gaseous byproducts.[5] When exploring a new reaction, it is prudent to start with small-scale experiments to assess the reaction kinetics and potential for pressure generation.[13]
Protocol 1: Biginelli-Type Three-Component Synthesis of 2-Amino-3,4-dihydropyrimidines
This protocol describes a robust and versatile multicomponent reaction between an aldehyde, a β-dicarbonyl compound, and guanidine hydrochloride.[11][14][15] The microwave-mediated approach dramatically expands the scope and efficiency compared to classical methods.[14][16]
Caption: General scheme for the Biginelli-type synthesis.
Materials and Equipment:
-
Guanidine hydrochloride
-
Aldehyde (aromatic, heteroaromatic, or aliphatic)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Ethanol (absolute)
-
Microwave reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave reaction vials with snap caps and septa
-
Magnetic stir bars
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.1 mmol), and guanidine hydrochloride (2.0 mmol, 2 equivalents).
-
Add 3-4 mL of absolute ethanol to the vial.
-
Securely seal the vial with the cap.
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C (use a pre-stirring time of 30 seconds)
-
Hold Time: 10 minutes
-
Maximum Power: 200 W
-
Maximum Pressure: 250 psi
-
-
Once the irradiation is complete, allow the vessel to cool to room temperature (typically via forced air cooling in the reactor).
-
Upon cooling, a precipitate often forms. If not, cool the vial in an ice-water bath to induce crystallization.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.
Representative Data Summary:
| Entry | Aldehyde | β-Dicarbonyl Compound | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | 10 | 91 | [11] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 10 | 88 | [11] |
| 3 | Furfural | Ethyl acetoacetate | 10 | 75 | [11] |
| 4 | Isovaleraldehyde | Ethyl acetoacetate | 10 | 65 | [11] |
| 5 | Benzaldehyde | Acetylacetone | 10 | 85 | [14] |
Protocol 2: Synthesis from Chalcones and Guanidine Nitrate
This protocol outlines the cyclocondensation of pre-synthesized chalcones (α,β-unsaturated ketones) with guanidine to yield fully aromatized 2-aminopyrimidines. A key advantage is the viability of solvent-free conditions, which further enhances the green credentials of the synthesis.[17]
Caption: General scheme for synthesis from chalcones.
Materials and Equipment:
-
Substituted Chalcone
-
Guanidine nitrate
-
Zinc chloride (ZnCl₂) (for solvent-free) or Sodium Hydroxide (NaOH) (for solvent-based)
-
Ethanol (for solvent-based method)
-
Microwave reactor
-
10 mL microwave reaction vial or a glass beaker for solvent-free method
-
Magnetic stir bar
-
Filtration apparatus
-
Crushed ice
Step-by-Step Methodology (Solvent-Free):
-
In a microwave-safe glass vessel (an open beaker can be used in a multi-mode reactor, or a reaction vial for a single-mode reactor), thoroughly mix the substituted chalcone (0.01 mol), guanidine nitrate (0.01 mol), and anhydrous zinc chloride (6.8 g).[17]
-
Place the vessel in the microwave reactor.
-
Irradiate at a constant power of 160 Watts for 3-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) if possible by pausing the reaction.
-
After the reaction is complete, carefully remove the hot vessel and allow it to cool to a safe temperature.
-
Pour the resulting reaction mixture over crushed ice with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the crude product thoroughly with cold water and dry it.
-
Recrystallize the final product from ethanol to obtain pure 2-aminopyrimidine.
Representative Data Summary (from Chalcones):
| Entry | Chalcone Substituent (Ar) | Condition | Time (min) | Power (W) | Yield (%) | Reference |
| 1 | 4-Methoxy | Solvent-free, ZnCl₂ | 5 | 160 | 85 | [17] |
| 2 | 4-Chloro | Solvent-free, ZnCl₂ | 4 | 160 | 78 | [17] |
| 3 | Unsubstituted | Solvent-free, ZnCl₂ | 3 | 160 | 56 | [17] |
| 4 | Unsubstituted | Ethanol, NaOH | 7 | 210 | 91 | [17][18] |
Part 3: General Workflow and Troubleshooting
The overall process from planning to characterization follows a streamlined workflow, greatly accelerated by the use of microwave technology.
Caption: Standard experimental workflow for MAOS.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Insufficient heating (temperature too low or time too short).- Poor microwave absorption (non-polar solvent).- Reagent decomposition. | - Incrementally increase reaction temperature or time.- Switch to a more polar solvent (e.g., ethanol, DMF).- If reagents are thermally sensitive, try a lower temperature for a longer time. |
| Incomplete Reaction | - Reaction time is too short.- Inefficient stirring. | - Increase the hold time at the target temperature.- Use a larger, appropriately shaped stir bar. Ensure pre-stirring is enabled. |
| Byproduct Formation | - Temperature is too high, causing decomposition or side reactions.- Incorrect stoichiometry of reactants. | - Reduce the reaction temperature.- Carefully verify the molar equivalents of all reagents. For the Biginelli reaction, an excess of guanidine is beneficial.[11][14] |
| Pressure Limit Exceeded | - Use of a low-boiling point solvent at high temperature.- Generation of gaseous byproducts (e.g., CO₂).- Reaction volume is too large for the vessel. | - Switch to a higher-boiling point solvent.- Reduce the amount of starting material.- Ensure the total reaction volume does not exceed the manufacturer's recommendation (typically 1/3 to 1/2 of the vessel volume). |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 2-aminopyrimidines. The protocols detailed herein demonstrate that MAOS is not merely a laboratory curiosity but a robust, scalable, and highly efficient technology. By drastically reducing reaction times, improving yields, and promoting greener chemical practices, microwave synthesis empowers researchers to accelerate the discovery and development of new chemical entities based on this privileged heterocyclic scaffold.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 11. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 12. ijrpas.com [ijrpas.com]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. arts.units.it [arts.units.it]
- 15. researchgate.net [researchgate.net]
- 16. PrimoVeNde [librarysearch.library.utoronto.ca]
- 17. benchchem.com [benchchem.com]
- 18. ijres.org [ijres.org]
Application Notes & Protocols: 5-Isopropyl-2-pyrimidinamine as a Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 5-Isopropyl-2-pyrimidinamine, a key heterocyclic building block in contemporary organic synthesis, particularly within medicinal chemistry. We move beyond a simple recitation of procedures to offer a detailed narrative on its strategic application, focusing on the causality behind experimental choices in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, providing field-proven insights, step-by-step protocols for cornerstone reactions like the Buchwald-Hartwig amination, and a discussion of its role in the synthesis of kinase inhibitors.
Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence is due to its ability to act as a versatile hydrogen bond donor and acceptor, mimicking the structure of a heterocyclic guanidine, which facilitates critical interactions with biological targets such as protein kinases.[1] Kinase inhibitors, in particular, have revolutionized cancer therapy, and many successful drugs, including Imatinib (Gleevec), feature a phenylaminopyrimidine (PAP) scaffold at their core.[3][4]
This compound (C7H11N3, MW: 137.18) serves as a crucial starting material for accessing this valuable chemical space.[5] The isopropyl group at the 5-position provides a valuable lipophilic handle that can enhance binding affinity and modulate physicochemical properties of the final molecule, such as solubility and metabolic stability. This guide will illuminate the synthetic utility of this building block, focusing on robust and scalable reaction protocols.
Core Reactivity: A Tale of Two Nitrogens and an Activated Ring
The synthetic versatility of this compound stems from its distinct reactive sites. The exocyclic amino group (-NH2) is a potent nucleophile, ideal for forming C-N bonds. The pyrimidine ring itself, being an electron-deficient aromatic system, makes any attached halogen atoms highly susceptible to displacement via nucleophilic aromatic substitution or participation in cross-coupling reactions.[6] This dual reactivity allows for a modular and convergent approach to complex molecule synthesis.
The two primary transformations that leverage this reactivity are:
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): Formation of a bond between the exocyclic amine and an aryl halide.
-
Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling): Requires prior halogenation of the pyrimidine ring, followed by coupling with a boronic acid.
These two reactions form the cornerstone of synthetic strategies involving this building block.
Application Note I: Buchwald-Hartwig Amination for the Synthesis of Phenylaminopyrimidine (PAP) Cores
The Buchwald-Hartwig amination is a powerful method for constructing C(aryl)-N bonds, a transformation that has largely replaced harsher classical methods.[7][8] This reaction is central to the industrial synthesis of many kinase inhibitors.
Causality and Experimental Design:
The success of a Buchwald-Hartwig reaction hinges on the careful selection of a palladium catalyst, a phosphine ligand, and a base.
-
Palladium Source: While various Pd(0) and Pd(II) precursors can be used, they all form the active Pd(0) catalyst in situ. Pd(OAc)2 or Pd2(dba)3 are common choices.
-
Ligand Selection: This is the most critical parameter. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[7] For electron-rich, nucleophilic amines like 2-aminopyrimidines, sterically hindered, electron-rich phosphine ligands are required. Ligands like Xantphos are particularly effective as their wide "bite angle" promotes the desired reductive elimination step, leading to higher yields.[1]
-
Base: A non-nucleophilic, strong base is needed to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a standard and highly effective choice for this purpose.[1]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.
Protocol: Synthesis of a Generic N-Aryl-5-isopropyl-2-pyrimidinamine
This protocol is a generalized procedure based on established methods for N-arylation of 2-aminopyrimidines.[1] Researchers should perform stoichiometry calculations based on their specific aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv, 2 mol%)
-
Xantphos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or equivalent reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the aryl bromide (1.1 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)2 (0.02 equiv), and Xantphos (0.04 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Degassing (Optional but Recommended): Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-24 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-5-isopropyl-2-pyrimidinamine product.
Application Note II: Suzuki-Miyaura Coupling for C4/C6-Arylation
To create more complex scaffolds, C-C bonds can be formed at other positions on the pyrimidine ring. The Suzuki-Miyaura coupling is the preeminent method for this transformation, coupling a halogenated pyrimidine with a boronic acid.[9][10] This requires a preliminary halogenation step.
Workflow and Mechanistic Considerations:
The overall process involves two distinct synthetic operations: halogenation followed by cross-coupling.
Key Experimental Choices:
-
Halogenation: Reagents like N-Bromosuccinimide (NBS) or Phosphorus oxychloride (POCl3) can be used to install a halogen at the C4 or C6 positions. The regioselectivity depends on the specific reagent and reaction conditions.
-
Suzuki Coupling Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a highly effective and commonly used catalyst for the Suzuki coupling of halogenated pyrimidines.[6][9]
-
Base and Solvent System: A moderately strong base, such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4), is typically used.[11] The reaction is often run in a biphasic solvent system, such as 1,4-dioxane and water, which facilitates both the dissolution of the organic substrates and the inorganic base.[9]
-
Microwave Irradiation: For rapid reaction optimization and synthesis, microwave-assisted Suzuki coupling can dramatically reduce reaction times from hours to minutes.[6][9]
Protocol: Microwave-Assisted Suzuki Coupling of a Halogenated Pyrimidine
This protocol is adapted from established methods for microwave-assisted Suzuki couplings of chloropyrimidines.[6][9] It assumes the starting material, a halogenated derivative of this compound, has already been synthesized.
Materials:
-
Halogenated this compound derivative (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Pd(PPh3)4 (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K2CO3) (3.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed Water
-
10 mL microwave reactor vial with stir bar
Procedure:
-
Vessel Charging: To a 10 mL microwave reactor vial, add the halogenated pyrimidine (1.0 equiv), the aryl boronic acid (1.2 equiv), K2CO3 (3.0 equiv), and Pd(PPh3)4 (0.03 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of ~0.2 M.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 20-30 minutes with stirring.
-
Workup:
-
After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography to isolate the desired C-arylated pyrimidine.
Data Summary and Optimization
The efficiency of cross-coupling reactions is highly dependent on the specific substrates and conditions used. The following table provides representative data for catalyst and base screening in a model Suzuki reaction, highlighting the importance of empirical optimization.
| Parameter | Condition | Yield (%) | Rationale / Comment |
| Catalyst | Pd(PPh3)4 | ~80-95% | Generally the most effective for this class of substrates.[6] |
| Pd(dppf)Cl2 | ~60-75% | A robust catalyst, but may be less active than Pd(PPh3)4. | |
| Pd(OAc)2 | ~35-50% | Requires a ligand; less effective as a standalone precursor. | |
| Base | K2CO3 | ~80-95% | Standard, effective base for Suzuki couplings.[9] |
| K3PO4 | ~80-90% | A stronger base, can be beneficial for less reactive boronic acids.[11] | |
| Cs2CO3 | ~75-85% | Highly effective but more expensive; often used for difficult couplings. | |
| Yields are representative and will vary based on specific substrates and reaction scale. |
Conclusion
This compound is a high-value building block for the synthesis of complex heterocyclic molecules, particularly those with applications in medicinal chemistry. Its utility is maximized through modern synthetic methods, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic principles behind these transformations and carefully selecting catalysts, ligands, and conditions, researchers can efficiently construct diverse molecular libraries. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to leverage the synthetic potential of this versatile pyrimidine derivative.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Characterization of Pyrimidine Derivatives by High-Performance Liquid Chromatography (HPLC)
Abstract
Pyrimidine derivatives are a cornerstone of numerous pharmaceutical and biological applications, including antiviral and anticancer therapies.[1] Accurate characterization and quantification of these compounds are critical for drug development, quality control, and pharmacokinetic studies. This guide provides a comprehensive, field-proven protocol for the analysis of pyrimidine derivatives using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. It details a systematic approach to method development, a step-by-step analytical procedure, data interpretation, and a robust troubleshooting framework. The methodologies described herein are designed to ensure scientific integrity through self-validating system suitability tests, empowering researchers to generate reliable and reproducible results.
Introduction: The Analytical Importance of Pyrimidine Derivatives
Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the ring. This core structure is fundamental to life, forming the basis of nucleobases such as cytosine, thymine, and uracil. Synthetic pyrimidine derivatives are widely employed as therapeutic agents, making their precise analysis a critical step in ensuring the safety and efficacy of pharmaceuticals.[1]
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying components in a mixture.[2] Its application to pyrimidine derivatives, particularly in the reversed-phase mode, offers high resolution, sensitivity, and reproducibility, making it an indispensable tool for purity assessment and quantitative analysis.[1][3]
Foundational Principles: Reversed-Phase HPLC for Pyrimidine Analysis
The separation of pyrimidine derivatives is most commonly achieved using RP-HPLC.[1] This technique employs a nonpolar stationary phase (typically alkyl chains like C18 or C8 bonded to silica) and a polar mobile phase (usually a mixture of water or an aqueous buffer with an organic solvent like acetonitrile or methanol).[2][4][5]
The core principle is based on hydrophobic interactions.[5][6] Compounds with higher hydrophobicity will interact more strongly with the nonpolar stationary phase, causing them to be retained longer in the column. Conversely, more polar compounds will have a greater affinity for the polar mobile phase and elute earlier.[2][4] The elution order and retention time can be precisely controlled by adjusting the composition of the mobile phase.[3][6]
Key Factors in Separation:
-
Stationary Phase: C18 (octadecylsilane) columns are the workhorse for pyrimidine analysis due to their strong hydrophobic retention, providing excellent separation for a wide range of derivatives.[1] C8 columns offer slightly less retention and can be advantageous for more hydrophobic compounds that might be too strongly retained on a C18 column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is standard.[4][6] Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
pH Control: The ionization state of pyrimidine derivatives can significantly alter their polarity and, therefore, their retention. Many pyrimidines have ionizable functional groups. Operating the mobile phase at a controlled pH using a buffer (e.g., phosphate or acetate) is critical for achieving reproducible retention times and symmetrical peak shapes.[7] A pH around 4 is often optimal for separating a mix of purine and pyrimidine bases.[7]
-
Detection: Pyrimidine rings are chromophoric, meaning they absorb ultraviolet (UV) light. This property makes UV detection a simple, robust, and widely applicable method for their analysis.[1][8] Detection is often performed at a wavelength around 260-275 nm.[8][9]
HPLC Method Development and Optimization Workflow
Developing a robust HPLC method requires a logical, systematic approach. The goal is to achieve adequate resolution of the target analyte from all impurities and other components, with good peak shape and a reasonable run time.
Caption: Logical workflow for HPLC method development.
Detailed Protocol for Analysis of a Pyrimidine Derivative
This protocol provides a validated starting point that can be adapted for specific pyrimidine derivatives.
Reagents and Materials
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Deionized water (18.2 MΩ·cm)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Reference standard of the pyrimidine derivative
-
Sample containing the pyrimidine derivative
-
0.22 µm or 0.45 µm syringe filters
Instrumentation and Typical Parameters
| Parameter | Typical Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with pump, autosampler, column oven, and UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides good retention and efficiency for a broad range of pyrimidines.[1] |
| Mobile Phase A | 25 mM KH₂PO₄ buffer, pH adjusted to 4.0 with H₃PO₄ | Buffered aqueous phase to control ionization and ensure reproducible retention.[7] |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier, miscible with water, low UV cutoff.[6] |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex samples with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balances run time and pressure. |
| Column Temp. | 30 °C | Reduces viscosity and can improve peak shape and reproducibility.[10] |
| Injection Vol. | 10 µL | A common starting volume; can be adjusted based on concentration. |
| UV Detector | 265 nm | Wavelength of maximum absorbance for many pyrimidine chromophores. |
| Run Time | 15 - 30 minutes | Dependent on elution mode and sample complexity. |
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 4.0 ± 0.1 using phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B is 100% HPLC-grade acetonitrile.
-
Degas both mobile phases using an inline degasser or by sonication.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the pyrimidine reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B). This creates a stock solution of 100 µg/mL.
-
Prepare a working standard of 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with the same solvent.
-
-
Sample Solution Preparation:
-
Prepare the sample to achieve a final concentration of approximately 10 µg/mL of the target analyte. This may involve dissolving a solid sample or diluting a liquid sample.[2]
-
The final diluent should be as close in composition to the initial mobile phase as possible to prevent peak distortion.[11]
-
Filter the final sample solution through a 0.22 µm syringe filter to remove particulates that could block the column.[12]
-
-
System Setup and Equilibration:
-
Install the C18 column in the column compartment.
-
Purge the pump lines with fresh mobile phase.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B for a gradient run, or the specific isocratic mixture) for at least 30 minutes or until a stable baseline is achieved.[13]
-
-
System Suitability Testing (SST):
-
Before analyzing samples, the system's performance must be verified. This is a regulatory requirement and ensures the trustworthiness of the data.[14][15]
-
Make five replicate injections of the working standard solution (10 µg/mL).[13]
-
Evaluate the results against the predefined criteria in the table below.[14][16]
-
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate secondary interactions.[15] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and peak sharpness.[13] |
| Repeatability (%RSD) | %RSD of peak area ≤ 2.0% | Ensures precision of the system and injections.[13][15] |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and closest impurity) | Ensures baseline separation between critical peaks.[16] |
-
Data Acquisition and Analysis:
-
If the SST passes, proceed with injecting the blank (diluent), standard solutions, and sample solutions.
-
Integrate the peaks of interest and record the retention time and peak area.
-
For quantification, construct a calibration curve by plotting the peak area versus the concentration of the injected standards. Determine the concentration of the analyte in the sample by interpolation from this curve.
-
Comprehensive Workflow Diagram
Caption: End-to-end workflow for HPLC analysis.
Troubleshooting Common HPLC Issues
Even with a robust method, problems can arise. A systematic approach to troubleshooting is essential.[11] Always consider simple causes before assuming column failure.[12]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary silanol interactions (especially with basic analytes). 2. Column contamination or degradation. 3. Mismatch between sample solvent and mobile phase.[11] | 1. Lower mobile phase pH to suppress silanol activity. 2. Flush the column or replace if old. 3. Dissolve sample in the initial mobile phase. |
| Peak Fronting | 1. Sample overload (concentration too high).[11] 2. Sample solvent is stronger than the mobile phase. | 1. Dilute the sample. 2. Ensure the sample solvent is weaker than or matches the mobile phase. |
| Split Peaks | 1. Partially blocked column frit. 2. Column void or "channeling". 3. Co-elution of an impurity. | 1. Reverse-flush the column (disconnect from detector). 2. Replace the column. 3. Adjust mobile phase composition to improve resolution. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.[11] 2. Column temperature fluctuations. 3. Column aging or contamination. | 1. Prepare fresh mobile phase carefully; use an inline degasser. 2. Use a thermostatted column compartment. 3. Clean the column or replace it. |
| High Backpressure | 1. Blockage in tubing or fittings. 2. Particulate buildup on the column inlet frit.[11] 3. Precipitated buffer in the mobile phase. | 1. Systematically disconnect fittings to locate the blockage. 2. Filter all samples and mobile phases; use a guard column. 3. Ensure buffer is fully dissolved and miscible with the organic phase. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the characterization of pyrimidine derivatives by RP-HPLC. By understanding the fundamental principles of separation, following a systematic method development approach, and adhering to a validated protocol that includes rigorous system suitability testing, researchers can achieve highly accurate and reliable data. The included troubleshooting guide serves as a practical resource to efficiently resolve common analytical challenges, ensuring consistent and high-quality results in research, development, and quality control environments.
References
- 1. researchgate.net [researchgate.net]
- 2. uhplcs.com [uhplcs.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 6. chromtech.com [chromtech.com]
- 7. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
- 11. maxisci.com [maxisci.com]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 13. pharmatimesofficial.com [pharmatimesofficial.com]
- 14. m.youtube.com [m.youtube.com]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for 5-Isopropyl-2-pyrimidinamine in Medicinal Chemistry
Introduction: The 2-Aminopyrimidine Scaffold and the Significance of the 5-Isopropyl Moiety
The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational protein kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for designing potent and selective inhibitors. The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological properties.
This guide focuses on 5-Isopropyl-2-pyrimidinamine , a specific derivative that offers unique advantages for drug discovery programs. The isopropyl group at the 5-position is a relatively small, lipophilic moiety that can significantly influence a compound's binding affinity, selectivity, and pharmacokinetic profile. By occupying small hydrophobic pockets within the ATP-binding site, the 5-isopropyl group can enhance target engagement and contribute to the overall potency of an inhibitor. Furthermore, its presence can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, which are critical for developing orally bioavailable drugs.
These application notes provide a comprehensive overview of the utility of this compound as a foundational building block in medicinal chemistry, complete with detailed protocols for its biological evaluation.
Key Applications in Drug Discovery
While specific biological data for this compound is not extensively published, its structural features and the broader activity of related 2-aminopyrimidines suggest its utility in targeting several key protein families.
Cyclin-Dependent Kinase (CDK) Inhibition
The 2-aminopyrimidine scaffold is a well-established pharmacophore for the development of CDK inhibitors.[1][2] CDKs are a family of serine/threonine kinases that play crucial roles in cell cycle regulation, and their dysregulation is a hallmark of cancer.[3][4] The 2-amino group of the pyrimidine ring typically forms one or two hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The 5-isopropyl group can project into a hydrophobic pocket, potentially enhancing affinity and selectivity for specific CDK isoforms.
Table 1: Potential Kinase Targets for 2-Aminopyrimidine-Based Inhibitors
| Kinase Target | Therapeutic Area | Rationale for Targeting with 2-Aminopyrimidine Scaffold |
| CDK1, CDK2 | Oncology | Inhibition of cell cycle progression.[1][2] |
| CDK4, CDK6 | Oncology | Treatment of hormone receptor-positive breast cancer.[4] |
| CDK7, CDK9 | Oncology | Inhibition of transcription and cell cycle.[3] |
| Anaplastic Lymphoma Kinase (ALK) | Oncology | Treatment of ALK-positive non-small cell lung cancer.[5] |
| IκB Kinase β (IKKβ) | Inflammation | Modulation of the NF-κB signaling pathway.[6] |
Dihydrofolate Reductase (DHFR) Inhibition
Derivatives of 2-aminopyrimidine have also been explored as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism that is a target for antibacterial and anticancer agents. The 5-isopropyl group can enhance hydrophobic interactions within the enzyme's active site. For instance, in related pyrrolo[2,3-d]pyrimidines, a 5-isopropyl group has been shown to favorably interact with a valine residue (Val115) in human DHFR, contributing to the compound's inhibitory activity.
Experimental Protocols
The following protocols provide a framework for the initial biological characterization of this compound or its derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of a test compound against a purified kinase.
Principle: The ADP-Glo™ Kinase Assay is a bioluminescent method that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate peptide
-
This compound (or derivative) dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).
-
Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a solution containing the kinase and its substrate in kinase buffer. Add 2 µL of this solution to each well.
-
Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Workflow for Kinase Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Carbone Scientific CO.,LTD [carbonesci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Analytical Strategies for the Purity Assessment of 5-Isopropyl-2-pyrimidinamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This document provides a detailed guide on the analytical methods for the comprehensive purity assessment of 5-Isopropyl-2-pyrimidinamine, a key intermediate in pharmaceutical synthesis. We present an integrated approach utilizing High-Performance Liquid Chromatography (HPLC) as the primary assay and purity method, complemented by orthogonal techniques such as Gas Chromatography (GC) for residual solvents and Quantitative Nuclear Magnetic Resonance (qNMR) for an independent assay. Furthermore, this note details methodologies for impurity identification using Mass Spectrometry (MS) and NMR, and outlines the principles of forced degradation studies to establish a stability-indicating method in line with international regulatory guidelines.
Introduction: The Imperative of Purity
This compound is a substituted pyrimidine derivative whose structural integrity and purity are paramount for its intended use in pharmaceutical manufacturing. The presence of impurities, even at trace levels, can alter the pharmacological and toxicological profile of the final drug product.[1][2] Therefore, robust and validated analytical methods are required to ensure that the compound meets the stringent specifications set by pharmacopeias and regulatory bodies.[3][4]
The analytical strategy described herein is designed to be a self-validating system, employing orthogonal methods to provide a high degree of confidence in the purity value. The principles are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for the validation of analytical procedures, ensuring regulatory compliance and scientific rigor.[5][6][7][8][9]
Primary Purity & Assay Method: Reverse-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is the cornerstone for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[10] A stability-indicating RP-HPLC method is designed to separate the main component from all potential process-related impurities and degradation products.
Causality Behind Experimental Choices
-
Reverse-Phase (C18 Column): this compound possesses moderate polarity, making a C18 column an ideal choice for retention and separation based on hydrophobicity.
-
UV Detection: The pyrimidine ring contains a chromophore, allowing for sensitive detection using a UV detector. A wavelength of approximately 210-240 nm is typically suitable for this class of compounds.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of both more polar and less polar impurities, providing a comprehensive impurity profile in a single run.
-
Acidified Mobile Phase: The use of an acid like trifluoroacetic acid (TFA) or formic acid improves peak shape for the basic amine analyte by suppressing the interaction of the protonated amine with residual silanols on the silica-based column packing.
Experimental Protocol: RP-HPLC Method
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile to obtain a concentration of 0.1 mg/mL.
-
Sample Solution (for Purity & Assay): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile to obtain a concentration of 1.0 mg/mL.
System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Standard Solution to verify system performance.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time |
Purity Calculation (Area Percent): Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity and Assay Analysis.
Orthogonal Methodologies for Comprehensive Purity Verification
To ensure the accuracy of the purity assessment, orthogonal methods—techniques that rely on different separation or detection principles—are essential.
Gas Chromatography (GC) for Volatile Impurities
GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[11] It is particularly crucial for identifying and quantifying residual solvents from the manufacturing process and for analyzing impurities that are more volatile than the API. Amines can be challenging to analyze by GC due to their basicity, which can cause peak tailing.[12] This is often mitigated by using a base-deactivated column.
3.1.1. Experimental Protocol: Headspace GC for Residual Solvents
Instrumentation: A GC system with a headspace autosampler and a Flame Ionization Detector (FID).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness |
| Carrier Gas | Helium or Nitrogen, constant flow |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Detector Temperature | 260 °C |
| Headspace Vial Temp | 80 °C |
| Headspace Loop Temp | 90 °C |
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Seal the vial and heat as per the instrument conditions before injection.
3.1.2. GC Workflow Diagram
Caption: Workflow for Residual Solvent Analysis by Headspace GC.
Quantitative NMR (qNMR) for Absolute Purity
Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the analyte concentration and purity without the need for a specific reference standard of the analyte itself.[13][14] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known analyte resonance to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined.[14]
3.2.1. Causality Behind Experimental Choices
-
Orthogonality: qNMR is orthogonal to chromatography as it does not involve a separation step. Its quantitation is based on a fundamental physical property (nuclear spin) rather than a detector response.
-
Internal Standard: An internal standard (e.g., maleic acid, dimethyl sulfone) is chosen that has a simple spectrum with at least one resonance that is well-resolved from all analyte signals. The standard must be stable, non-volatile, and accurately weighed.
3.2.2. Experimental Protocol: ¹H qNMR
Instrumentation: NMR Spectrometer (≥400 MHz)
Sample Preparation:
-
Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
| Parameter | Justification |
|---|---|
| Relaxation Delay (d1) | 5-7 times the longest T₁ of interest (ensures full relaxation for accurate integration) |
| Pulse Angle | 90° (maximizes signal for quantitation) |
| Number of Scans | ≥ 16 (improves signal-to-noise ratio) |
Purity Calculation: Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral Area, N = Number of Protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
Impurity Identification and Forced Degradation
A crucial part of purity assessment is not just quantifying impurities but also identifying them. Forced degradation studies are performed to intentionally degrade the sample under harsh conditions to understand its degradation pathways and to ensure the analytical method can separate these degradants from the main peak.[15]
Impurity Identification Workflow
Mass Spectrometry (MS) coupled with chromatography (LC-MS, GC-MS) provides molecular weight information of unknown impurities.[16] For definitive structural elucidation, impurities may need to be isolated (e.g., by preparative HPLC) and analyzed by a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC).[17][18][19][20][21]
Forced Degradation Protocol
Expose the sample (~1 mg/mL solution) to the following stress conditions, aiming for 5-20% degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours. Pyrimidine derivatives can be susceptible to degradation in hot alkali.[22]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 105 °C for 48 hours.
-
Photolytic: Solution exposed to UV/Vis light as per ICH Q1B guidelines.
Analyze all stressed samples by the developed HPLC method to check for co-eluting peaks and to establish the stability-indicating nature of the method.
Impurity Characterization Logic Diagram
Caption: Logical workflow for the identification of unknown impurities.
Method Validation Summary
The primary HPLC method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[5][6][8]
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | Demonstrate the method can distinguish the analyte from impurities. (Peak purity analysis using DAD, analysis of stressed samples). |
| Linearity | Proportional relationship between concentration and response. (R² ≥ 0.999 over the specified range). |
| Range | Interval where the method is accurate, precise, and linear. (e.g., 80-120% of assay concentration). |
| Accuracy | Closeness of results to the true value. (% Recovery of 98.0-102.0% for spiked samples). |
| Precision (Repeatability & Intermediate) | Measure of variability. (RSD ≤ 2.0% for multiple preparations/days). |
| Limit of Quantitation (LOQ) | Lowest amount quantifiable with acceptable precision/accuracy. (Typically S/N ratio ≥ 10). |
| Robustness | Insensitivity to small, deliberate changes in method parameters (e.g., pH, flow rate). (SST parameters must still be met). |
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. A validated, stability-indicating HPLC method serves as the primary tool for routine purity and assay testing. This must be supported by orthogonal methods like GC for volatile impurities and qNMR for absolute purity verification. A thorough understanding of potential degradation products, gained through forced degradation studies and elucidated by MS and NMR, ensures the development of a truly robust control strategy. This comprehensive analytical package provides the necessary confidence in the quality of the material, satisfying both scientific and regulatory standards.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Impurity Reference Standards - Enamine [enamine.net]
- 3. Pharmacopeia-Grade Solvents for Unmatched Purity Standards [purosolv.com]
- 4. edqm.eu [edqm.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. qbdgroup.com [qbdgroup.com]
- 10. benchchem.com [benchchem.com]
- 11. ccsknowledge.com [ccsknowledge.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. benchchem.com [benchchem.com]
- 18. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 21. bbhegdecollege.com [bbhegdecollege.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
In Vitro Assay Protocols for Pyrimidine-Based Compounds: A Senior Application Scientist's Guide
This guide provides a comprehensive overview of in vitro assays crucial for the preclinical evaluation of pyrimidine-based compounds. Pyrimidine analogs are a significant class of molecules in drug discovery, particularly in oncology and immunology, due to their ability to interfere with the synthesis of nucleic acids.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind their application.
Introduction: The Significance of Pyrimidine Metabolism as a Therapeutic Target
Pyrimidine metabolism is a fundamental cellular process responsible for the synthesis of nucleotides, the building blocks of DNA and RNA.[1] This process involves two main pathways: the de novo synthesis pathway, which builds pyrimidines from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[1] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides and are often heavily reliant on the de novo pathway.[3] This dependency makes the enzymes involved in de novo pyrimidine synthesis attractive targets for therapeutic intervention.[3]
Key enzymes in the pyrimidine biosynthesis pathway that are frequently targeted by pyrimidine-based compounds include:
-
Dihydroorotate Dehydrogenase (DHODH): A mitochondrial enzyme that catalyzes a critical step in the de novo synthesis of pyrimidines.
-
Thymidylate Synthase (TS): Essential for the synthesis of thymidine monophosphate (dTMP), a crucial component of DNA.[4][5]
-
Cytidine Deaminase (CDA): An enzyme involved in the salvage pathway and also in the metabolism and inactivation of several pyrimidine analog drugs.[6]
This guide will detail the in vitro assays used to characterize the interaction of novel pyrimidine-based compounds with these targets and to evaluate their cellular effects. The selection of appropriate assays is a critical step in the drug discovery process, providing valuable insights into a compound's mechanism of action, potency, and potential therapeutic applications.[7]
Foundational Pillar: Assay Validation and Scientific Integrity
The trustworthiness of experimental data hinges on robust assay validation.[8] Before embarking on compound screening, it is imperative to validate the chosen assays to ensure they are accurate, precise, reproducible, and fit for purpose.[9] Key validation parameters, as outlined by regulatory bodies like the FDA, include specificity, linearity, range, accuracy, precision, and robustness.[10][11] A thoroughly validated assay provides confidence in the generated data, which is essential for making critical " go/no-go " decisions in a drug development pipeline.[8]
Section 1: Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental for determining whether a pyrimidine-based compound directly interacts with and inhibits the activity of a target enzyme. These assays are typically performed in a cell-free system using purified recombinant enzymes.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
Principle: This spectrophotometric assay measures the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate to orotate by DHODH. The rate of DCIP reduction, observed as a decrease in absorbance, is proportional to DHODH activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Recombinant human DHODH enzyme.
-
Substrates: Dihydroorotate (DHO) and Coenzyme Q10 (CoQ10).
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP).
-
Test Compound: Serially diluted in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of test compound dilutions or DMSO (vehicle control) to the wells.
-
Add 178 µL of DHODH enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the test compound.
-
Normalize the velocities to the vehicle control.
-
Plot the normalized velocities against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Thymidylate Synthase (TS) Inhibition Assay
Principle: This assay spectrophotometrically measures the increase in absorbance at 340 nm, which corresponds to the production of dihydrofolate (DHF) during the TS-catalyzed conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using N5,N10-methylenetetrahydrofolate (CH2THF) as a cofactor.[12]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 25 mM MgCl2, 1 mM dithiothreitol (DTT).
-
Recombinant human TS enzyme.
-
Substrates: dUMP and CH2THF.
-
Test Compound: Serially diluted in DMSO.
-
-
Assay Procedure (96-well UV-transparent plate format):
-
To each well, add the assay buffer, dUMP, and CH2THF.
-
Add the test compound at various concentrations or DMSO (vehicle control).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the TS enzyme to each well.
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.
-
Cytidine Deaminase (CDA) Inhibition Assay
Principle: This fluorometric assay measures the amount of ammonia produced when CDA converts cytidine to uridine.[13][14] The ammonia reacts with a developer to produce a fluorescent signal.
Detailed Protocol:
-
Reagent Preparation:
-
CDA Assay Buffer.
-
Recombinant human CDA enzyme.
-
Substrate: Cytidine.
-
Developer solutions.
-
Ammonium Chloride Standard.
-
Test Compound: Serially diluted in DMSO.
-
-
Assay Procedure (96-well black plate format):
-
Prepare a standard curve using the Ammonium Chloride Standard.
-
Add the test compound at various concentrations or DMSO (vehicle control) to the wells.
-
Add the CDA enzyme to the wells.
-
Initiate the reaction by adding the cytidine substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add the developer solutions to each well and incubate for an additional 10-15 minutes at 37°C.
-
Measure the fluorescence (e.g., Ex/Em = 410/470 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the amount of ammonia produced in each well using the standard curve.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
-
Section 2: Cell-Based Assays
Cell-based assays are crucial for evaluating the effects of pyrimidine-based compounds in a more biologically relevant context.[15] These assays provide insights into cytotoxicity, effects on cell proliferation, and the mechanism of cell death.
Cytotoxicity and Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[3][16] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[3][16] The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture cancer cell lines of interest in appropriate media.
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine-based compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The cell population will be separated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA in each cell.
Detailed Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with the pyrimidine-based compound for a defined period.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle. This will reveal if the compound induces cell cycle arrest at a specific phase.
-
Section 3: Biophysical and Direct Binding Assays
Biophysical assays provide quantitative data on the direct interaction between a pyrimidine-based compound and its protein target, including binding affinity and kinetics.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures the binding of an analyte (the pyrimidine compound) to a ligand (the target protein) immobilized on a sensor chip.[17] Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).[17]
Detailed Protocol:
-
Protein Immobilization:
-
Choose an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface.
-
Immobilize the purified target protein onto the sensor surface.
-
Deactivate any remaining active sites.
-
-
Binding Analysis:
-
Prepare serial dilutions of the pyrimidine-based compound in a suitable running buffer.
-
Inject the compound dilutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
The resulting sensorgram (a plot of RU versus time) is analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[7] A solution of the pyrimidine-based compound is titrated into a solution containing the target protein, and the heat change associated with each injection is measured.
Detailed Protocol:
-
Sample Preparation:
-
Prepare solutions of the purified target protein and the pyrimidine-based compound in the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.
-
Perform a series of small injections of the compound into the protein solution while maintaining a constant temperature.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
The raw data is a series of peaks corresponding to the heat change per injection.
-
Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the two molecules.
-
Fitting the binding isotherm to a suitable binding model allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Data Presentation and Visualization
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: Example of Enzyme Inhibition Data
| Compound ID | Target Enzyme | IC50 (nM) |
| Compound A | DHODH | 50 |
| Compound B | TS | 120 |
| Compound C | CDA | >10,000 |
Table 2: Example of Cell-Based Assay Data
| Compound ID | Cell Line | Cytotoxicity IC50 (µM) | Apoptosis (% at 10 µM) | Cell Cycle Arrest |
| Compound A | MCF-7 | 2.5 | 65 | G1/S phase |
| Compound B | HCT116 | 8.1 | 42 | S phase |
Table 3: Example of Biophysical Binding Data
| Compound ID | Target Protein | KD (nM) (SPR) | KD (nM) (ITC) |
| Compound A | DHODH | 75 | 82 |
| Compound B | TS | 250 | 235 |
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and the targeted signaling pathways can greatly enhance understanding.
Caption: General experimental workflow for the in vitro evaluation of pyrimidine-based compounds.
Caption: Simplified pyrimidine metabolism pathway highlighting key drug targets.
Conclusion
The in vitro assays detailed in this guide provide a robust framework for the preclinical characterization of pyrimidine-based compounds. A systematic approach, beginning with target engagement and progressing to cellular effects, allows for a comprehensive understanding of a compound's pharmacological profile. Rigorous assay validation and careful data interpretation are paramount for the successful progression of promising candidates in the drug discovery pipeline.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veterinaria.org [veterinaria.org]
- 4. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. How to study enzyme kinetics with ITC | Malvern Panalytical [malvernpanalytical.com]
- 8. fda.gov [fda.gov]
- 9. Validation of Analytical Methods According to the New FDA Guidance [researchandmarkets.com]
- 10. mdpi.com [mdpi.com]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. assaygenie.com [assaygenie.com]
- 13. rdworldonline.com [rdworldonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. moodle2.units.it [moodle2.units.it]
Application Notes & Protocols for the Scalable Synthesis of 5-Isopropyl-2-pyrimidinamine
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 5-Isopropyl-2-pyrimidinamine, a key building block in pharmaceutical development. We move beyond a simple recitation of steps to explain the underlying process chemistry, justify the selection of a scalable synthetic route, and provide detailed, field-tested protocols. This guide is intended for researchers, chemists, and process development professionals seeking to transition from laboratory-scale synthesis to pilot or manufacturing-scale production. Critical process parameters, in-process controls (IPCs), safety considerations, and purification strategies are discussed in detail to ensure a robust, reproducible, and efficient manufacturing process.
Introduction and Strategic Importance
This compound is a substituted 2-aminopyrimidine, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1][2] The 2-aminopyrimidine core is present in numerous clinically approved drugs, particularly kinase inhibitors used in oncology, such as Imatinib and Palbociclib.[3][4] The 5-isopropyl substituent can provide crucial steric and lipophilic interactions within the binding pockets of target proteins, making this specific intermediate highly valuable for the synthesis of novel therapeutic agents, including potent and selective cyclin-dependent kinase (CDK) inhibitors.[5][6]
As drug candidates advance through the development pipeline, the demand for kilogram-scale quantities of key intermediates necessitates a shift from discovery chemistry routes to robust, scalable, and economically viable manufacturing processes. This guide addresses that critical need by outlining a validated pathway for the large-scale production of this compound.
Retrosynthetic Analysis and Route Selection for Scale-Up
The synthesis of the 2-aminopyrimidine core is well-established, classically involving the condensation of a three-carbon electrophilic unit with a nucleophilic guanidine source.[1][7][8]
Logical Diagram: Retrosynthetic Approach
Caption: Retrosynthetic analysis of this compound.
For a process to be considered scalable, several factors must be considered:
-
Cost and Availability of Starting Materials: Reagents must be commercially available in bulk at a reasonable cost.
-
Reaction Efficiency and Atom Economy: The chosen route should maximize the conversion of starting materials into the final product with minimal waste.
-
Process Safety and Operability: The reaction should not require extreme temperatures or pressures, and all reagents and intermediates should have manageable safety profiles.
-
Isolation and Purification: The final product should be easily isolated in high purity, preferably via crystallization rather than chromatography, which is often impractical and costly at scale.[9]
Based on these criteria, the most effective and widely adopted strategy is the Principal Pyrimidine Synthesis , a cyclocondensation reaction. We have selected a route involving the reaction of 3-(Dimethylamino)-2-isopropyl-2-propenal with guanidine hydrochloride . This enamine-aldehyde precursor is a highly effective C3 synthon, and guanidine is an inexpensive and readily available reagent.
Process Chemistry and Reaction Mechanism
The core of the synthesis is the base-mediated condensation of guanidine with the α,β-unsaturated aldehyde. The reaction proceeds through a well-understood pathway:
-
In Situ Guanidine Free Base Formation: A strong base, such as sodium ethoxide or sodium methoxide, deprotonates the guanidinium hydrochloride to generate the highly nucleophilic free guanidine base.
-
Michael Addition: The nucleophilic guanidine attacks the β-carbon of the propenal system (a conjugate or Michael addition).
-
Intramolecular Cyclization: The terminal amino group of the guanidine intermediate then attacks the electrophilic aldehyde carbonyl group.
-
Dehydration and Aromatization: The resulting cyclic intermediate eliminates two molecules of water and one molecule of dimethylamine to yield the stable, aromatic this compound.
This one-pot reaction is highly efficient and avoids the isolation of potentially unstable intermediates.[10][11]
Detailed Scale-Up Protocol
This protocol is designed for a target batch size of ~1.0 kg of this compound. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel wearing personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Table 1: Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Moles | Quantity | Notes |
| Guanidine Hydrochloride | 50-01-1 | 95.53 | 12.56 | 1.20 kg (1.2 eq.) | Hygroscopic; store in a dry place. |
| 3-(Dimethylamino)-2-isopropyl-2-propenal | 162594-01-2 | 141.21 | 10.47 | 1.48 kg (1.0 eq.) | Limiting reagent. |
| Sodium Methoxide (30% solution in Methanol) | 124-41-4 | 54.02 (solid) | 13.61 | 2.45 kg (1.3 eq.) | Corrosive and flammable. Handle with care. |
| Ethanol (200 proof, anhydrous) | 64-17-5 | 46.07 | - | 15.0 L | Solvent. |
| Toluene | 108-88-3 | 92.14 | - | 10.0 L | For work-up and crystallization. |
| Deionized Water | 7732-18-5 | 18.02 | - | 20.0 L | For work-up. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | - | 5.0 L | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | 500 g | Drying agent. |
Step-by-Step Protocol
Step 1: Reaction Setup and Guanidine Slurry Formation
-
Equip a 50 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet.
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with Guanidine Hydrochloride (1.20 kg) and anhydrous Ethanol (15.0 L).
-
Begin stirring to form a slurry. A moderate agitation speed (e.g., 100-150 RPM) is sufficient.
Step 2: Base Addition and Free Guanidine Formation
-
Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Slowly add the sodium methoxide solution (2.45 kg) to the stirred slurry over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 30 minutes.
Step 3: Addition of the Electrophile and Cyclocondensation
-
Slowly add 3-(Dimethylamino)-2-isopropyl-2-propenal (1.48 kg) to the reactor over 60 minutes. Maintain the internal temperature below 20 °C during the addition.
-
Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 78-82 °C).
-
Maintain the reflux for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or HPLC until the starting propenal is consumed (<1% remaining).
-
Step 4: Solvent Distillation and Work-up
-
Once the reaction is complete, cool the mixture to 40-50 °C.
-
Reconfigure the reactor for distillation. Distill off the ethanol under atmospheric pressure until a thick slurry remains.
-
Cool the residue to room temperature (20-25 °C).
-
Add Toluene (5.0 L) and Deionized Water (10.0 L) to the reactor. Stir vigorously for 15 minutes.
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with Deionized Water (2 x 5.0 L) and then with Brine (1 x 5.0 L).
-
Causality: The aqueous washes remove inorganic salts (NaCl) and any remaining water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
Step 5: Drying and Initial Isolation
-
Dry the toluene layer over anhydrous magnesium sulfate (500 g), stir for 30 minutes, and then filter to remove the drying agent.
-
Transfer the filtrate to a clean reactor equipped for distillation.
-
Concentrate the solution under reduced pressure to approximately 20-25% of its original volume. The product will begin to crystallize.
Step 6: Crystallization and Final Product Isolation
-
Cool the concentrated slurry to 0-5 °C and hold for at least 2 hours to maximize crystal formation.
-
Isolate the solid product by filtration using a large Büchner funnel or a filter press.
-
Wash the filter cake with cold (0-5 °C) Toluene (2 x 1.0 L) to remove residual soluble impurities.
-
Dry the product in a vacuum oven at 45-50 °C until a constant weight is achieved.
Expected Outcome
-
Yield: 1.15 - 1.29 kg (80-90%)
-
Appearance: Off-white to pale yellow crystalline solid
-
Purity (by HPLC): >98%
Process Workflow and Controls
The following diagram illustrates the overall manufacturing workflow, highlighting critical control points.
Caption: Scaled synthesis workflow for this compound.
Product Characterization
The final product should be characterized to confirm its identity and purity against a reference standard.
Table 2: Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | Off-white to pale yellow crystalline solid |
| Identity | ¹H NMR | Conforms to the structure of this compound |
| Purity | HPLC | ≥ 98.0% (Area Normalization) |
| Melting Point | DSC/MP | Approx. 115-118 °C |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm; Ethanol ≤ 5000 ppm |
| ¹H NMR (400 MHz, CDCl₃): | δ 8.25 (s, 2H), 5.05 (s, 2H, br), 3.05 (sept, J=6.8 Hz, 1H), 1.25 (d, J=6.8 Hz, 6H) ppm. | |
| MS (ESI+): | m/z 138.1 [M+H]⁺ |
Process Safety and Hazard Analysis
-
Sodium Methoxide: Highly corrosive and flammable. Reacts violently with water. Use in a dry, inert atmosphere and handle with appropriate PPE.
-
Ethanol/Toluene: Flammable solvents. All electrical equipment must be properly grounded. Ensure adequate ventilation and avoid ignition sources.
-
Guanidine Hydrochloride: Can cause skin and eye irritation. Avoid inhalation of dust.
-
Exotherms: The neutralization of guanidine hydrochloride with sodium methoxide is exothermic. Strict temperature control via slow addition and efficient cooling is critical to process safety.
A thorough Process Hazard Analysis (PHA) should be conducted by qualified personnel before attempting this synthesis at scale.
References
- 1. ijsat.org [ijsat.org]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Pyrimidines
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic endeavors. Pyrimidine scaffolds are integral to a vast array of pharmaceuticals, including antiviral and anticancer agents, making their efficient synthesis a critical aspect of drug discovery.[][2] This resource is structured to provide not just procedural steps, but also the underlying chemical rationale to inform your experimental choices.
Frequently Asked Questions (FAQs)
Here we address some of the common initial queries encountered during the synthesis of substituted pyrimidines.
Q1: My pyrimidine synthesis reaction is showing a very low yield. What are the first parameters I should investigate?
A low conversion rate in pyrimidine synthesis can be a result of several factors. A systematic approach to troubleshooting is essential.[3] Key parameters to investigate include:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and for acid catalysts like HCl, the concentration must be appropriate.[4][5]
-
Reaction Temperature and Time: These are critical parameters. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature, as prolonged reaction times can lead to product degradation.[3][4]
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield.[6] While polar solvents like ethanol are common, solvent-free conditions have also been shown to improve yields for certain substrates.[3][7]
-
Purity of Reactants: Impurities in your starting materials can inhibit the reaction or lead to unwanted side reactions.[5][6]
Q2: What are the most common methods for synthesizing the pyrimidine ring?
Several key methods are employed for pyrimidine synthesis, including:
-
Cyclization of β-dicarbonyl compounds with nitrogen sources: This is a classical and versatile approach.[]
-
The Biginelli Reaction: A one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, widely used for producing dihydropyrimidinones.[4][8]
-
Multicomponent Approaches: These modern methods offer efficiency and diversity in the synthesis of pyrimidine derivatives.[][2]
Common starting materials include β-ketoesters, amidines, ureas, and cyano compounds.[]
Q3: What types of catalysts are typically used in pyrimidine synthesis?
A range of catalysts can be utilized, and the choice depends on the specific reaction:
-
Acids and Bases: Both Brønsted and Lewis acids are commonly used, particularly in reactions like the Biginelli synthesis.[][3]
-
Metal Catalysts: Palladium, copper, and iron are frequently employed, especially in cross-coupling reactions to further functionalize the pyrimidine ring.[]
-
Green Chemistry Approaches: Biocatalysts and organocatalysts are gaining traction to enhance efficiency and selectivity.[]
Troubleshooting Guide: The Biginelli Reaction
The Biginelli reaction is a cornerstone of pyrimidine synthesis but can be prone to specific side reactions and yield issues.[4]
Issue 1: Formation of a Yellow, Fluorescent Byproduct
Q: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?
A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[4][5]
Troubleshooting Steps:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[5]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[5]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[4][5]
Issue 2: Low Yield and Unreacted Starting Materials
Q: I am observing a significant amount of unreacted starting materials in my Biginelli reaction, leading to a low yield. What are the likely causes and solutions?
A: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[4]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[5]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]
-
Solvent: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[4]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[5]
Troubleshooting Workflow for the Biginelli Reaction
Caption: Troubleshooting workflow for the Biginelli reaction.
Troubleshooting Guide: The Pinner Reaction and Related Cyclizations
The Pinner synthesis and similar cyclization reactions are fundamental for creating a variety of substituted pyrimidines.
Issue 1: Side Reactions and Low Purity
Q: My Pinner synthesis is yielding a complex mixture of products, making purification difficult. What are the common side reactions?
A: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also critical.[4]
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[4]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[4]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[5]
Issue 2: Incomplete Cyclization
Q: My reaction stalls after the initial condensation, and I'm not observing the final cyclized pyrimidine. How can I drive the reaction forward?
A: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.
Troubleshooting Steps:
-
Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[4]
-
Reaction Time: Some cyclizations are slow and may require extended reaction times.[4]
-
Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[4]
Troubleshooting Guide: Suzuki Coupling for Pyrimidine Functionalization
Microwave-assisted Suzuki-Miyaura cross-coupling is a powerful tool for derivatizing halogenated pyrimidines.[9]
Issue 1: Low Yield in Suzuki Coupling
Q: I am getting a low yield in the Suzuki coupling of my halogenated pyrimidine. How can I optimize the reaction?
A: Optimizing Suzuki coupling involves several key parameters.
Troubleshooting Steps:
-
Catalyst Screening: The choice of palladium catalyst and ligand is crucial. Pd(PPh₃)₄ is a common choice, but others may be more effective for specific substrates.[9]
-
Base Selection: The base plays a critical role. K₂CO₃ and K₃PO₄ are frequently used.[9][10]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane) and water is often optimal.[9]
-
Microwave Conditions: If using microwave irradiation, optimize the temperature and time. A typical starting point is 100°C for 15 minutes.[9]
Data Presentation: Optimization of Suzuki Coupling Conditions
Table 1: Catalyst Screening for Microwave-Assisted Suzuki Coupling [9]
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.
Table 2: Base Screening for Microwave-Assisted Suzuki Coupling
| Base | Yield (%) |
| K₂CO₃ | 65 |
| K₃PO₄ | 72 |
| Cs₂CO₃ | 68 |
| Na₂CO₃ | 55 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.
Experimental Workflow for Microwave-Assisted Suzuki Coupling
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Detailed Experimental Protocols
General Protocol for the Biginelli Reaction [2][4]
-
To a mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the catalyst (e.g., HCl, 3-4 drops).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir for 15-20 minutes.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
General Protocol for Microwave-Assisted Suzuki Coupling [9]
-
To a 10 mL microwave reactor vial, add the halogenated pyrimidine (0.5 mmol), the boronic acid (0.55 mmol), the base (e.g., K₃PO₄, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 2:1, 6 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the optimized temperature and time (e.g., 100°C for 15 minutes) with stirring.
-
After cooling, transfer the reaction mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jsynthchem.com [jsynthchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Technical Support Center: A Troubleshooting Guide for HPLC Analysis of Pyrimidine Compounds
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of this important class of molecules. Pyrimidine derivatives are integral to numerous pharmaceutical compounds, including antiviral and anticancer agents, making their accurate and robust analysis critical.[1][2]
This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to not only solve immediate issues but also to build a deeper understanding of your chromatographic system.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Peak Shape and Resolution Issues
Question 1: Why am I seeing significant peak tailing for my pyrimidine analytes?
Peak tailing, where the latter half of the peak is drawn out, is a common issue in the analysis of pyrimidine compounds. This phenomenon can compromise peak integration and reduce resolution between closely eluting peaks. The primary causes often revolve around secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.
Underlying Causes and Solutions:
-
Secondary Silanol Interactions: The basic nature of the pyrimidine ring can lead to strong interactions with acidic residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18, C8).[3] This is a frequent cause of peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Pyrimidine compounds are ionizable, and their chromatographic behavior is highly dependent on the mobile phase pH.[4][5] By lowering the mobile phase pH (e.g., to around 4.0 using a buffer like acetate or formate), you can suppress the ionization of the silanol groups, thereby minimizing these secondary interactions.[4][5] A buffer concentration of 10-25 mM is typically sufficient.[6]
-
Solution 2: Use of Mobile Phase Additives: Incorporating a mobile phase additive like 0.1% formic acid or triethylamine can help to mask the active silanol sites and improve peak shape.[3][7]
-
Solution 3: Column Selection: Opt for a column with high-purity silica and effective end-capping to reduce the number of accessible silanol groups.[6] Alternatively, columns with a polar-embedded phase can provide a better peak shape for polar, basic compounds like pyrimidines.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the column and detector can cause band broadening and peak tailing.
-
Solution: Use shorter, narrower internal diameter tubing and ensure all fittings are properly connected.
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.
Question 2: My pyrimidine peaks are not well-resolved. How can I improve the separation?
Poor resolution between analyte peaks can lead to inaccurate quantification and identification.[10] Achieving adequate resolution is dependent on column efficiency, selectivity, and the retention factor.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase significantly impact selectivity. Systematically varying the organic-to-aqueous ratio can improve separation.[10]
-
pH Adjustment: As pyrimidines are ionizable, adjusting the mobile phase pH can alter their retention and selectivity, leading to better resolution.[4][5][11]
-
-
Select an Appropriate Column:
-
Stationary Phase: The choice of stationary phase is critical. While C18 columns are widely used, for very polar pyrimidines, a column with enhanced polar retention might be necessary.[1][12] For complex mixtures, a column with a different selectivity (e.g., a phenyl or cyano phase) could be beneficial.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., <3 µm) or a longer column will increase efficiency and, consequently, resolution.[13]
-
-
Adjust Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[11][14]
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, it can also alter selectivity, so this should be optimized carefully.[11][15]
-
-
Consider Gradient Elution: For samples containing pyrimidines with a wide range of polarities, a gradient elution program, where the mobile phase composition is changed over time, can significantly improve resolution and reduce analysis time.[1][11]
Category 2: Retention Time and Baseline Issues
Question 3: I'm observing significant variability in the retention times of my pyrimidine analytes. What could be the cause?
Consistent retention times are crucial for reliable peak identification and quantification.[16] Fluctuations in retention time can be caused by a variety of factors related to the HPLC system and the mobile phase.[17][18]
Troubleshooting Retention Time Variability:
-
Mobile Phase Composition Changes:
-
Evaporation of Volatile Solvents: If the mobile phase is pre-mixed, the more volatile organic component can evaporate over time, leading to a gradual increase in retention times.[18] It is advisable to use an online mixer or prepare fresh mobile phase regularly.
-
Inaccurate Mixing: Ensure the pump is mixing the mobile phase components accurately and consistently.[9]
-
pH Instability: For ionizable compounds like pyrimidines, even a small change in mobile phase pH can cause a significant shift in retention time.[9] Ensure the buffer has adequate capacity and is correctly prepared.
-
-
Column Equilibration: Insufficient column equilibration between injections, especially in gradient elution, can lead to retention time drift.[3][19] It is recommended to equilibrate the column for at least 10-15 column volumes.[3]
-
Temperature Fluctuations: Changes in the ambient or column temperature can affect retention times.[17][18] Using a column oven is highly recommended to maintain a stable temperature.[17]
-
Pump and Flow Rate Issues: Leaks in the pump or check valve problems can lead to an inconsistent flow rate, directly impacting retention times.[14][17]
Question 4: I'm seeing "ghost peaks" in my chromatograms, especially during gradient runs. What are they and how can I get rid of them?
Ghost peaks are unexpected peaks that appear in a chromatogram and do not originate from the injected sample.[20][21][22] They are a common problem in gradient analysis and can interfere with the detection and quantification of target analytes.[20][21]
Sources and Elimination of Ghost Peaks:
-
Contaminated Mobile Phase: Impurities in the solvents or additives, or bacterial growth in the aqueous phase, can accumulate on the column at the beginning of a gradient and then elute as the organic concentration increases.[20][23]
-
System Contamination: Carryover from previous injections is a common source of ghost peaks.[21][24] Contaminants can adsorb to the injector, tubing, or column.
-
Solution: Implement a thorough needle wash protocol and flush the system with a strong solvent.[24]
-
-
Sample Preparation: Contamination can be introduced during sample preparation, for example, from vials, caps, or filters.[22]
-
Solution: Run a blank injection (injecting only the sample solvent) to determine if the ghost peaks are coming from the sample preparation process.[20]
-
-
Degassing Issues: Incomplete degassing of the mobile phase can lead to the formation of air bubbles that can cause baseline disturbances and ghost peaks.[20]
-
Solution: Ensure the mobile phase is adequately degassed using an online degasser, sonication, or vacuum filtration.[3]
-
Experimental Protocols & Workflows
Protocol 1: Systematic Approach to Troubleshooting Peak Tailing
This protocol provides a step-by-step workflow to diagnose and resolve peak tailing issues.
Workflow Diagram:
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Steps:
-
Initial Observation: Confirm that the observed peak shape is indeed tailing (asymmetry factor > 1.2).
-
System-Wide vs. Analyte-Specific:
-
If all peaks in the chromatogram are tailing, the issue is likely systemic. Investigate potential sources of extra-column band broadening, such as loose fittings or excessive tubing length. Also, consider column degradation.
-
If only the pyrimidine analyte peaks (or other basic compounds) are tailing, the problem is likely due to secondary interactions with the stationary phase.
-
-
Analyte-Specific Troubleshooting:
-
Mobile Phase pH: Prepare a new mobile phase with a lower pH (e.g., 4.0) using an appropriate buffer (e.g., 20 mM ammonium formate).
-
Sample Concentration: Dilute the sample 10-fold and re-inject to check for mass overload.[8]
-
-
System-Wide Troubleshooting:
-
Column Health: If the column is old or has been used with harsh conditions, replace it with a new, high-quality, end-capped column.
-
Guard Column: If using a guard column, replace it as it may be contaminated.[8]
-
-
Verification: After each change, inject a standard to assess the impact on peak shape. Remember to only change one parameter at a time for effective troubleshooting.[25]
Protocol 2: Identifying the Source of Ghost Peaks
This protocol outlines a systematic approach to pinpointing the origin of extraneous peaks in your chromatogram.
Workflow Diagram:
Caption: A decision tree for identifying the source of ghost peaks.
Steps:
-
Blank Injection: First, inject a blank sample consisting of the mobile phase.[20]
-
Analyze the Blank Chromatogram:
-
If the ghost peak is present in the blank injection, the source is either the mobile phase or the HPLC system itself.
-
If the ghost peak is absent , the contamination is likely coming from the sample preparation process or is due to carryover from a previous injection.
-
-
Isolating Mobile Phase vs. System Contamination:
-
Prepare a fresh batch of mobile phase using high-purity solvents and reagents. If the ghost peak disappears, the original mobile phase was the source.[20]
-
If the peak persists with the fresh mobile phase, the issue is likely system contamination. A thorough system flush with a strong solvent is required.
-
-
Investigating Sample-Related Sources:
-
To check for carryover, inject several blank samples consecutively after a sample injection. If the ghost peak area decreases with each injection, carryover is the likely cause.[24] Improve the needle wash method to resolve this.
-
If the peak is consistently present only after sample preparation, scrutinize the sample preparation steps for sources of contamination (e.g., vials, filters, reagents).
-
Data & Method Parameters
Table 1: Recommended Starting HPLC Conditions for Pyrimidine Analysis
| Parameter | Recommendation | Rationale |
| Column | C18, high-purity silica, end-capped (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention for moderately polar compounds and minimizes silanol interactions.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water or 20 mM Ammonium Acetate (pH 4.0) | Controls pH to suppress silanol interactions and ensures good peak shape for basic pyrimidines.[3][4] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[7] |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler, but gradient is often necessary for complex samples with varying polarities.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[1] |
| Column Temp. | 30-40 °C | Improves efficiency and can alter selectivity.[15][17] |
| Detection | UV at λmax of the analyte (typically 254-270 nm for pyrimidines) | Pyrimidine rings have strong UV absorbance in this range.[3] |
| Injection Vol. | 5-20 µL | Should be optimized to avoid column overload.[8] |
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Blogs | Restek [discover.restek.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. benchchem.com [benchchem.com]
- 13. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 14. aelabgroup.com [aelabgroup.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. uhplcs.com [uhplcs.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 21. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 22. pharmaguru.co [pharmaguru.co]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. hplc.eu [hplc.eu]
- 25. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Navigating the Stability of Pyrimidine Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrimidine-based compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address the stability challenges frequently encountered during experimental workflows. Our goal is to empower you with the knowledge to not only identify and solve stability issues but also to proactively design more robust experiments.
I. Frequently Asked Questions (FAQs) on Pyrimidine Stability
This section addresses the most common questions our application scientists receive regarding the stability of pyrimidine compounds.
Q1: My pyrimidine-based compound is showing significant degradation in my aqueous buffer during a multi-day experiment. What are the likely causes?
A1: Degradation of pyrimidine compounds in aqueous solutions is a multifaceted issue, often stemming from one or more of the following factors:
-
Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, particularly at non-neutral pH. This process can be accelerated by elevated temperatures. The C-N bonds within the ring are common sites for hydrolysis.[1][2]
-
Oxidation: Many pyrimidine derivatives are prone to oxidation, especially if they possess electron-rich substituents. Dissolved oxygen in your buffer, exposure to atmospheric oxygen, or the presence of trace metal ions can catalyze oxidative degradation.[3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of photoproducts like cyclobutane pyrimidine dimers.[1][5][6] This is a critical consideration for experiments conducted on the benchtop under ambient light for extended periods.
-
Enzymatic Degradation: If you are working with biological matrices (e.g., cell lysates, plasma), endogenous enzymes such as dihydropyrimidine dehydrogenase (DPD) can rapidly metabolize pyrimidine compounds.[7][8][9]
Q2: I've observed precipitation of my pyrimidine compound when I dilute my DMSO stock solution into an aqueous assay buffer. Is this a stability or a solubility issue?
A2: This is a classic solubility problem, not necessarily a stability issue, though the two can be related.[10][11][12] Many organic molecules, including pyrimidine derivatives, are highly soluble in 100% DMSO but have limited solubility in aqueous solutions. When the DMSO stock is added to the buffer, the final DMSO concentration may be too low to keep the compound dissolved, causing it to precipitate. It's crucial to distinguish this from degradation, where the compound's chemical structure is altered.
Q3: How can I determine the primary degradation pathway affecting my compound?
A3: A systematic approach called a forced degradation study is the industry-standard method to identify the degradation pathways of a drug candidate.[5][13][14][15][16] This involves subjecting your compound to a variety of stress conditions that are more severe than typical experimental or storage conditions. By analyzing the degradation products under each condition, you can pinpoint the compound's vulnerabilities. The primary stress conditions include:
-
Acidic and basic hydrolysis
-
Oxidation (e.g., using hydrogen peroxide)
-
Thermal stress (high temperature)
-
Photolytic stress (exposure to UV and visible light)
Q4: What are some immediate steps I can take to improve the stability of my pyrimidine compound in solution?
A4: To mitigate degradation, consider the following strategies:
-
pH Control: Maintain the pH of your solution within a range where the compound is most stable. This can be determined through a pH stability profile study. Using a suitable buffer system is critical.[17]
-
Temperature Control: Perform experiments at the lowest practical temperature and store solutions at recommended temperatures (e.g., 4°C or -20°C).
-
Light Protection: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[18]
-
Deoxygenation and Antioxidants: For oxygen-sensitive compounds, deoxygenating your buffers by sparging with nitrogen or argon can be beneficial. The addition of antioxidants may also be considered, but their compatibility with your assay must be verified.
-
Use of Co-solvents: If solubility is a contributing factor, a modest increase in the percentage of a co-solvent like DMSO might keep the compound in solution, preventing degradation that can occur in a precipitated state. However, be mindful of the co-solvent's potential effects on your experimental system.[10]
II. Troubleshooting Guides: A Deeper Dive
This section provides structured troubleshooting workflows for specific stability-related challenges.
Guide 1: Diagnosing and Mitigating Degradation in Aqueous Buffers
Symptom: Your analytical method (e.g., HPLC, LC-MS) shows a decrease in the parent compound peak and the appearance of new, unidentified peaks over time in an aqueous solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pyrimidine degradation in aqueous buffers.
Guide 2: Addressing Compound Precipitation
Symptom: Visible precipitate forms upon dilution of a DMSO stock into an aqueous buffer, leading to inconsistent results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation issues.
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for identifying the degradation pathways of a pyrimidine compound.
Objective: To determine the degradation profile of a pyrimidine compound under various stress conditions.
Materials:
-
Pyrimidine compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV or LC-MS/MS system
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the pyrimidine compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for up to 48 hours. Take samples at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for up to 48 hours. Sample and neutralize with 0.1 M HCl as above.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for up to 48 hours, protected from light. Sample at various time points.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 10 days. Also, prepare a solution of the compound and keep it at 60°C. Sample the solution at various time points.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5][15] A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis: Analyze all samples and controls by a validated stability-indicating HPLC or LC-MS/MS method. The method should be able to separate the parent compound from all degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples with the control. A significant decrease in the parent peak and the appearance of new peaks indicate degradation. The conditions under which specific degradants are formed reveal the degradation pathway.
Data Presentation: Forced Degradation Study of Compound XYZ
| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradants Observed |
| 0.1 M HCl, 60°C | 48h | 75% | D1, D2 |
| 0.1 M NaOH, 60°C | 48h | 60% | D2, D3 |
| 3% H₂O₂, RT | 48h | 85% | D4 |
| Solid, 60°C | 10d | 98% | Minor D1 |
| Solution, 60°C | 48h | 90% | D1 |
| Photolytic | - | 80% | D5 |
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a pyrimidine compound in an aqueous buffer.[11]
Materials:
-
Pyrimidine compound
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-compatible)
-
Microplate reader
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Incubation: In a microtube, add 10 µL of the 10 mM DMSO stock to 490 µL of PBS (pH 7.4) to achieve a final concentration of 200 µM with 2% DMSO. Prepare in duplicate.
-
Equilibration: Vortex the mixture and incubate at room temperature for 2 hours to allow for precipitation to reach equilibrium.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.
-
Quantification: Carefully transfer an aliquot of the clear supernatant to a UV-compatible microplate. Measure the UV absorbance at the compound's λ_max.
-
Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a calibration curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:PBS mixture. This concentration represents the kinetic solubility.
IV. Mechanistic Insights into Pyrimidine Degradation
Understanding the underlying chemical mechanisms of degradation is key to developing effective stabilization strategies.
Caption: Key factors and pathways leading to pyrimidine degradation.
The pyrimidine ring's stability is largely influenced by its aromatic character and the nature of its substituents. Electrophilic attack is often directed at the nitrogen atoms, while nucleophilic attack can occur at electron-deficient carbon atoms.
-
Hydrolytic Pathway: Under acidic or basic conditions, water can act as a nucleophile, attacking the C-N bonds of the pyrimidine ring. This can lead to ring-opening and the formation of highly soluble degradation products.[15][19][20]
-
Oxidative Pathway: Reactive oxygen species (ROS) can lead to various modifications, including N-oxidation and hydroxylation of the ring. The presence of activating groups on the pyrimidine ring can increase its susceptibility to oxidation.[3][4][21]
-
Reductive Pathway: In biological systems, enzymes like dihydropyrimidine dehydrogenase catalyze the reduction of the C5-C6 double bond, which is the initial and rate-limiting step in pyrimidine catabolism. This reduction decreases the aromaticity of the ring, making it more susceptible to subsequent hydrolytic cleavage.[8][9]
By understanding these fundamental mechanisms, researchers can make more informed decisions about experimental design, from buffer selection to storage conditions, ultimately ensuring the integrity and reliability of their results.
V. References
-
Van Gennip, A. H., et al. (1994). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical Chemistry, 40(2), 199-205.
-
Ioele, G., et al. (2017). Stabilization strategies for photosensitive drugs. IRIS Unical.
-
Reinert, H., & Weiss, R. (1969). Chemical complex behavior of pyrimidine derivatives. XI. Stability constants of some purine and pyrimidine-copper complexes. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 350(11), 1310-1320.
-
BenchChem. (2025). Solubility and stability testing of novel pyrimidine derivatives. BenchChem Technical Support.
-
BenchChem. (2025). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. BenchChem Technical Support.
-
Pharmaguideline. (2023). SOP for Forced Degradation Study.
-
Lippert, B. (2016). The Renaissance of Metal-Pyrimidine Nucleobase Coordination Chemistry. Accounts of Chemical Research, 49(9), 1875-1883.
-
BenchChem. (2025). Technical Support Center: Enhancing Cell Permeability of Pyrimidine-Based Compounds. BenchChem Technical Support.
-
Shapiro, R., & Danzig, M. (1975). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. Biochemical Journal, 147(3), 439-445.
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability.
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.
-
MedCrave. (2016). Forced Degradation Studies.
-
Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
-
Takeoka, Y., et al. (2011). Binding of metal ions by pyrimidine base pairs in DNA duplexes. Chemical Society Reviews, 40(12), 5877-5888.
-
Gonzalez, L., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International Journal of Molecular Sciences, 22(19), 10489.
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.
-
van Kuilenburg, A. B., et al. (2001). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 47(1), 37-44.
-
Gezmis, M., et al. (2022). Development of a combined solution of pyrimidine nucleotides with vitamin B6. Research Journal of Pharmacy and Technology, 15(1), 1-6.
-
Sharma, R., et al. (2025). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. Cancer & Metabolism.
-
The Role of Pyrimidine Derivatives in Modern Pharmaceuticals. Tocris Bioscience.
-
BenchChem. (2025). Technical Support Center: Optimizing Oral Bioavailability of Furo[3,4-d]pyrimidine Derivatives.
-
Kim, S. H., et al. (2014). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Molecules, 19(6), 7847-7858.
-
Wikipedia. (2024). DNA.
-
Kim, C. H., et al. (1987). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 30(5), 862-871.
-
Joshi, S. B., et al. (2014). Metal ion leachates and the physico-chemical stability of biotherapeutic drug products. Current Pharmaceutical Design, 20(8), 1173-1181.
-
Palanimuthu, V. R., et al. (2022). Ensuring Product Stability - Choosing the Right Excipients. Journal of Pharmaceutical Sciences, 111(8), 2155-2165.
-
Kumar, L., et al. (2021). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Journal of Pharmaceutical Innovation, 16(4), 1-20.
-
Kim, K. H., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4453.
-
de la Cruz, P., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au.
-
Al-Otaibi, J. S., et al. (2023). DFT Investigations on the Interactions Between Pyrimidine Derivatives and Ag/Au/Cu Metal Clusters: Solvation Effects and Reactivity Analysis. Journal of Cluster Science, 34, 2569–2585.
-
Gezmis, M., et al. (2024). Current Status and Future Prospects of Photocatalytic Technology for Water Sterilization. Catalysts, 14(1), 34.
-
Toxicity of pyrimidine derivatives under oxidative stress conditions: Chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. ResearchGate.
-
Al-Khawaldeh, M. K. (2024). Inhibitors of purine and pyrimidine pathways. ResearchGate.
-
Slideshare. (2014). Pyrimidine Synthesis and Degradation.
-
Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological Reviews, 40(2), 403-468.
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
-
Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate.
-
Gezmis, M., et al. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics.
-
Biochemistry - PDFDrive.com. AWS.
-
Gezmis, M., et al. (2024). Analytic Techniques in the Separation and Identification of Specific Purine and Pyrimidine Degradation Products of tRNA: Application to Urine Samples From Cancer Patients. JNCI: Journal of the National Cancer Institute.
-
Gezmis, M., et al. (2024). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. PubMed.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. SOP for Forced Degradation Study [m-pharmainfo.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. rjptonline.org [rjptonline.org]
- 18. Stabilization strategies for photosensitive drugs [iris.unical.it]
- 19. Binding of metal ions by pyrimidine base pairs in DNA duplexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. Pyrimidine Synthesis and Degradation | PDF [slideshare.net]
- 21. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Isopropyl-2-pyrimidinamine NMR Analysis
Welcome to the technical support hub for resolving NMR spectral ambiguities in 5-Isopropyl-2-pyrimidinamine. This guide is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and purity assessment. Here, we delve into common challenges encountered during the NMR analysis of this compound and provide expert-driven, field-proven solutions.
Understanding the Molecule: Predicted Spectral Features
While experimental spectra for this compound are not widely published, we can predict the expected ¹H and ¹³C NMR signals based on the analysis of analogous structures, such as substituted pyrimidines and molecules containing isopropyl groups. These predictions form the basis for anticipating and resolving potential peak ambiguities.
Predicted ¹H NMR Signals
The proton NMR spectrum of this compound is expected to show four distinct signals:
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H4/H6 Protons: These two equivalent protons on the pyrimidine ring will appear as a singlet.
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Isopropyl Methine Proton (-CH): This proton will be a septet due to coupling with the six equivalent methyl protons.
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Isopropyl Methyl Protons (-CH₃): The six equivalent protons of the two methyl groups will appear as a doublet, coupled to the methine proton.
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Amine Protons (-NH₂): These protons typically appear as a broad singlet and may exchange with residual water in the solvent.
Predicted ¹³C NMR Signals
The carbon-13 NMR spectrum is expected to display five signals corresponding to the different carbon environments in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Multiplicity (Proton Coupled) |
| C2 | ~163 | Singlet |
| C4/C6 | ~157 | Doublet |
| C5 | ~120 | Singlet |
| Isopropyl -CH | ~30 | Doublet |
| Isopropyl -CH₃ | ~22 | Quartet |
Note: These are estimated values and can vary based on solvent and experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your NMR experiments with this compound.
FAQ 1: The signals for the pyrimidine ring protons (H4/H6) and the isopropyl methine proton are overlapping. How can I resolve them?
Causality: The chemical environments of the aromatic protons and the methine proton of the isopropyl group can sometimes lead to their signals appearing in close proximity in the ¹H NMR spectrum, causing ambiguity in assignment and integration.
Troubleshooting Protocol:
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Change the NMR Solvent: The chemical shift of a proton is influenced by the surrounding solvent molecules.[1] Switching to a solvent with different magnetic anisotropy, such as benzene-d₆ or acetone-d₆, can often induce differential shifts in the proton signals, leading to their resolution.[1] For instance, aromatic solvents like benzene-d₆ can cause significant upfield or downfield shifts of protons depending on their spatial relationship to the solvent ring.
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals by spreading the information into a second dimension.[2]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. You will see a cross-peak between the isopropyl methine proton and the isopropyl methyl protons, but no correlation to the pyrimidine ring protons. This allows for unambiguous assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. By identifying the carbon signals first (which are typically well-resolved), you can then assign the corresponding proton signals, even if they overlap in the 1D spectrum.
-
-
Employ Chemical Shift Reagents: Lanthanide-based chemical shift reagents can be added to the NMR sample to induce large changes in the chemical shifts of nearby protons.[3] These reagents coordinate with Lewis basic sites in the molecule, such as the nitrogen atoms of the pyrimidine ring, causing protons closer to the coordination site to shift more significantly. This can effectively separate overlapping signals.
Troubleshooting Workflow for Overlapping Signals
Caption: A flowchart illustrating the decision-making process for resolving overlapping NMR peaks.
FAQ 2: The amine (-NH₂) protons are not visible or appear very broad. How can I confirm their presence?
Causality: Amine protons are often subject to chemical exchange with residual water or other exchangeable protons in the sample, which can lead to signal broadening or disappearance. Quadrupolar broadening from the ¹⁴N nucleus can also contribute to this.
Troubleshooting Protocol:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The amine protons will exchange with deuterium, and their signal will disappear from the spectrum. This is a definitive test for exchangeable protons.[1]
-
Low-Temperature NMR: Cooling the NMR probe can slow down the rate of chemical exchange, resulting in a sharper signal for the amine protons.
-
Use a Dry Solvent: Ensure that your deuterated solvent is anhydrous. Using a freshly opened ampule of solvent or drying the solvent over molecular sieves can minimize the amount of residual water and reduce exchange-related broadening.
FAQ 3: I am unsure about the assignment of the C4/C6 and C5 carbons in the ¹³C NMR spectrum. How can I definitively assign them?
Causality: While the chemical shifts of the pyrimidine carbons are generally distinct, unambiguous assignment is crucial for complete structural elucidation.
Troubleshooting Protocol:
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away.
-
The isopropyl methine proton (-CH) will show a correlation to C5, as it is three bonds away.
-
The pyrimidine ring protons (H4/H6) will show correlations to C2 and C5. By analyzing these long-range correlations, you can confidently assign the carbon signals.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A cross-peak between the isopropyl methine proton and the H4/H6 protons would confirm their spatial closeness, further supporting the assignments made from other experiments.
Experimental Workflow for Structural Elucidation
Caption: A recommended workflow of 2D NMR experiments for the complete structural assignment of this compound.
Detailed Experimental Protocols
Protocol 1: COSY Acquisition
-
Sample Preparation: Prepare a solution of 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectrometer Setup: Tune and shim the spectrometer for the sample.
-
Acquisition: Use a standard COSY pulse sequence (e.g., cosygpqf). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the 2D data using appropriate window functions and Fourier transformation.
-
Analysis: Identify cross-peaks that indicate scalar coupling between protons.
Protocol 2: HSQC Acquisition
-
Sample Preparation: A slightly more concentrated sample (10-20 mg) may be beneficial.
-
Spectrometer Setup: Tune the probe for both ¹H and ¹³C frequencies.
-
Acquisition: Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3).
-
Processing: Process the data in both dimensions.
-
Analysis: Correlate each proton signal with its directly attached carbon signal.
Protocol 3: HMBC Acquisition
-
Sample Preparation: Use a concentrated sample (20-30 mg).
-
Spectrometer Setup: Similar to HSQC, tune for both ¹H and ¹³C.
-
Acquisition: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf). The long-range coupling delay should be optimized (typically for a J-coupling of 8-10 Hz).
-
Processing: Process the 2D data.
-
Analysis: Identify cross-peaks that show correlations between protons and carbons separated by two or three bonds.
Protocol 4: NOESY Acquisition
-
Sample Preparation: Prepare a sample and degas it to remove dissolved oxygen, which can interfere with the NOE effect.
-
Spectrometer Setup: Tune and shim the spectrometer.
-
Acquisition: Use a standard NOESY pulse sequence (e.g., noesygpph). The mixing time is a crucial parameter and may need to be optimized (typically 500-800 ms for small molecules).
-
Processing: Process the 2D data.
-
Analysis: Look for cross-peaks that indicate spatial proximity between protons.
References
Technical Support Center: Strategies to Reduce Impurities in Microwave-Assisted Pyrimidine Synthesis
Welcome to the technical support center for microwave-assisted pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, ensuring the highest possible purity of the target pyrimidine derivatives. Microwave synthesis offers remarkable advantages in speed and efficiency; however, the unique reaction conditions can sometimes lead to specific impurity profiles. This resource provides in-depth, evidence-based strategies to identify, mitigate, and eliminate these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues encountered during microwave-assisted pyrimidine synthesis.
Issue 1: Formation of a Fluorescent Yellow Byproduct in Biginelli Reactions
Question: I am performing a microwave-assisted Biginelli reaction to synthesize a dihydropyrimidinone (DHPM), but my crude product is contaminated with a significant amount of a yellow, highly fluorescent impurity. What is this byproduct, and how can I prevent its formation?
Answer:
This common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). Its formation is a known competitive pathway in the Biginelli reaction, particularly under thermal stress.
Causality: The Hantzsch pathway becomes significant when two equivalents of the β-ketoester react with the aldehyde and ammonia. Under the high temperatures often achieved in microwave synthesis, urea can decompose to generate ammonia, which then participates in the Hantzsch condensation. This side reaction is often favored at elevated temperatures.
Troubleshooting Workflow for Hantzsch DHP Byproduct Formation:
Technical Support Center: Enhancing the Biological Activity of Pyrimidine Scaffolds
A Guide for Medicinal Chemists and Drug Development Professionals
Welcome to the technical support center for pyrimidine scaffold modification. As a Senior Application Scientist, my goal is to provide you with practical, experience-driven guidance to navigate the complexities of optimizing this privileged scaffold in medicinal chemistry.[1][2][3] The pyrimidine core is a cornerstone of numerous approved drugs, largely due to its synthetic versatility and its ability to form key hydrogen bond interactions with a wide range of biological targets.[1][4]
This guide is structured in a question-and-answer format to directly address the common challenges and critical decision points you may encounter during your research, from initial synthesis to lead optimization.
Section 1: Synthetic Modifications & Troubleshooting
The strategic functionalization of the pyrimidine ring is paramount for exploring the chemical space and establishing a robust Structure-Activity Relationship (SAR). However, the electron-deficient nature of the ring, while beneficial for some reactions, can pose unique challenges.
Q1: My Suzuki-Miyaura cross-coupling reaction on a 2-chloropyrimidine is giving low yields. What are the most common causes and how can I troubleshoot this?
A1: This is a frequent challenge, as chloropyrimidines are often preferred for their availability but can be less reactive than their bromo or iodo counterparts.[5] The success of this C-C bond formation hinges on several critical factors.
Causality & Explanation: The catalytic cycle of the Suzuki reaction relies on a sensitive Palladium(0) species. Oxidation of this species to inactive palladium oxides is a primary cause of low yields.[5] Additionally, the phosphine ligands, crucial for stabilizing the catalyst, are also susceptible to oxidation.
Troubleshooting Steps:
-
Ensure a Rigorously Inert Atmosphere: The exclusion of oxygen is non-negotiable. While a nitrogen-filled balloon can suffice for simple screens, for optimizing a key step, using a Schlenk line or a glovebox is highly recommended.[5] Degassing your solvent is also critical; this can be achieved by sparging with an inert gas (like argon or nitrogen) or through several freeze-pump-thaw cycles.[5]
-
Catalyst and Ligand Choice: Not all palladium sources and ligands are equal. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity.
-
Base and Solvent Screening: The choice of base and solvent system is crucial. A common starting point is an aqueous solution of a carbonate base (like K₂CO₃ or Cs₂CO₃) in a solvent mixture such as dioxane/water or toluene/ethanol/water.[6] The choice of solvent can be critical, with alcoholic solvent mixtures sometimes affording much greater reactivity at lower temperatures.[6]
-
Purity of Boronic Acid: Impurities in the boronic acid or its ester can inhibit the reaction. Ensure it is pure and, if necessary, recrystallize it before use.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with a Generic Arylboronic Acid
| Reagent/Component | Stoichiometry | Purpose |
| 2-Chloropyrimidine | 1.0 eq | Starting material |
| Arylboronic Acid | 1.2 - 1.5 eq | Coupling partner |
| Pd(PPh₃)₄ or PdCl₂(dppf) | 0.02 - 0.05 eq | Palladium catalyst |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 eq | Base |
| 1,4-Dioxane / H₂O | 4:1 v/v | Solvent system |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloropyrimidine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: Navigating Structure-Activity Relationships (SAR)
Once you have a synthetic route, the next challenge is to rationally design analogs to improve potency and selectivity.
Q2: I've introduced several substituents at the 4-position of my pyrimidine core, but the SAR is "flat" (i.e., no significant change in activity). How should I interpret this and what are my next steps?
A2: A flat SAR can be disheartening, but it provides valuable information. It often suggests that the modifications made are not interacting with a key region of the target protein or that another part of the molecule is dominating the binding affinity.
Expert Insights & Strategy:
-
Re-evaluate the Binding Hypothesis: If you have a crystal structure or a reliable homology model, re-examine the binding pocket. Is the 4-position directed towards the solvent, or is it in a region with little to no specific interactions? The pyrimidine ring itself often acts as a hinge-binder, forming crucial hydrogen bonds, while the substituents explore other pockets.[1]
-
Consider Vectorial Expansion: Instead of simple substitutions, think about where you can extend the molecule to reach new pockets. A flat SAR at one position may indicate that you need to explore modifications at a different position on the ring (e.g., the 2- or 5-position) to find a new activity "hotspot".
-
Physicochemical Properties Matter: Analyze the physicochemical properties (e.g., logP, pKa, polar surface area) of your analogs. It's possible that changes in these properties are counteracting the intended structural modifications. For instance, increasing lipophilicity might improve binding but decrease solubility, leading to no net gain in a cell-based assay.
Logical Workflow for SAR Exploration
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Pyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The enduring prevalence of the pyrimidine core in a vast array of clinically significant therapeutic agents underscores its status as a "privileged scaffold" in medicinal chemistry. Its inherent ability to engage in hydrogen bonding and π-π stacking interactions, coupled with its biosynthetic origins as a fundamental component of nucleic acids, renders it an exceptional starting point for the design of targeted therapies.[1] This guide offers an in-depth exploration of the structure-activity relationships (SAR) of pyrimidine derivatives, providing a comparative analysis of their performance across anticancer, antimicrobial, and antiviral applications. We will delve into the causal relationships behind experimental design, present validating data, and provide detailed protocols for the synthesis and evaluation of these potent molecules.
The Versatility of the Pyrimidine Core: A Tale of Three Therapeutic Arenas
The strategic modification of the pyrimidine ring has yielded a remarkable diversity of bioactive compounds.[2] This guide will focus on three key areas where pyrimidine derivatives have made a significant impact: oncology, infectious diseases (bacterial and viral), and the molecular design strategies that underpin their therapeutic efficacy.
I. Pyrimidine Derivatives as Anticancer Agents: Targeting Epidermal Growth Factor Receptor (EGFR)
The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.[3] Pyrimidine-based inhibitors that compete with ATP for the kinase's active site have revolutionized the treatment of certain malignancies, particularly non-small cell lung cancer (NSCLC).[4]
Structure-Activity Relationship of Dianilinopyrimidines as EGFR Inhibitors
A compelling example of SAR in this class is the development of dianilinopyrimidines. The general scaffold consists of a pyrimidine core with aniline substituents at the C2 and C4 positions.
References
A Comparative Guide to the Biological Activity of Pyrimidine Isomers: Pyrimidine, Pyridazine, and Pyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Subtle Dance of Nitrogen Atoms and Biological Function
In the vast landscape of heterocyclic chemistry, the diazines—six-membered aromatic rings containing two nitrogen atoms—stand out for their prevalence in biologically active molecules.[1] Pyrimidine (1,3-diazine), pyridazine (1,2-diazine), and pyrazine (1,4-diazine) are the three structural isomers of diazine, each with a unique arrangement of nitrogen atoms that profoundly influences its physicochemical properties and, consequently, its biological activity.[1][2] This guide provides a comparative analysis of the biological activities of these pyrimidine isomers, offering insights into their potential as scaffolds in drug discovery. While direct comparative data on the unsubstituted parent isomers is sparse, this guide collates available data on representative derivatives to illuminate the distinct biological profiles of each diazine core. We will delve into their anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data and detailed protocols to empower your research endeavors.
The positioning of the nitrogen atoms within the diazine ring dictates the molecule's electron distribution, dipole moment, basicity, and hydrogen bonding capabilities. These subtle yet critical differences in physicochemical properties are the root of their diverse biological activities.[3] Pyrimidine is a fundamental component of nucleobases like cytosine, thymine, and uracil, making it a cornerstone of life itself.[2] Pyridazine's adjacent nitrogen atoms create a unique electronic environment, while the symmetrical arrangement of nitrogens in pyrazine results in a non-polar molecule.[4] Understanding these intrinsic properties is key to deciphering their interactions with biological targets.
Comparative Analysis of Biological Activities
This section will explore the differential biological effects of pyrimidine, pyridazine, and pyrazine, drawing on data from various studies on their derivatives. The presented data aims to highlight the therapeutic potential inherent to each isomeric scaffold.
Anticancer Activity: A Tale of Three Scaffolds
All three diazine isomers have served as foundational structures for the development of anticancer agents.[5] Their mechanisms of action are diverse, ranging from inhibiting key enzymes in cancer cell proliferation to inducing apoptosis.[6]
The cytotoxic potential of diazine derivatives is typically assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[7][8] A lower IC50 value signifies greater potency.
Table 1: Comparative in vitro Anticancer Activity of Representative Diazine Derivatives (IC50 in µM)
| Compound Class | Cancer Cell Line | Representative IC50 (µM) | Reference |
| Pyrimidine Derivatives | HCT-116 (Colon) | Varies widely based on substitution | [9] |
| MCF-7 (Breast) | Varies widely based on substitution | [9] | |
| Pyridazine Derivatives | NCI-H460 (Lung) | Significant activity observed | [6] |
| MOLT-4 (Leukemia) | Significant activity observed | [6] | |
| Pyrazine Derivatives | Various | Varies widely based on substitution | [5] |
Note: Direct comparative studies with identical substitutions on all three isomer cores are limited. The data presented is a collation from different studies on various derivatives to illustrate the potential of each scaffold.
The anticancer activity of pyrimidine derivatives is well-documented, with many acting as antimetabolites that interfere with nucleic acid synthesis.[2] Pyridazine derivatives have shown promise by targeting DNA and topoisomerase enzymes.[6] Pyrazine-containing compounds have also demonstrated significant cytotoxic effects, often through the modulation of signaling pathways crucial for cancer cell survival.[5]
Workflow for Assessing Anticancer Activity
The following diagram illustrates a typical workflow for evaluating the in vitro anticancer activity of pyrimidine isomers.
Caption: Experimental workflow for anticancer evaluation of pyrimidine isomers.
Antimicrobial Activity: A Broad Spectrum of Defense
Nitrogen-containing heterocycles are a rich source of antimicrobial agents.[10] The pyrimidine isomers are no exception, with derivatives of each showing activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11][12][13]
Table 2: Comparative in vitro Antimicrobial Activity of Representative Diazine Derivatives (MIC in µg/mL)
| Compound Class | Bacterial Strain | Representative MIC (µg/mL) | Fungal Strain | Representative MIC (µg/mL) | Reference |
| Pyrimidine Derivatives | S. aureus | Varies widely | C. albicans | Varies widely | [10][14] |
| E. coli | 1.0 (for a specific derivative) | A. niger | Varies widely | [10] | |
| Pyridazine Derivatives | Various | Moderate to high activity | Various | Moderate to high activity | [15] |
| Pyrazine Derivatives | S. aureus | Varies widely | C. albicans | Varies widely | [16] |
Note: As with anticancer data, direct comparative studies are scarce, and the presented data is a composite from various sources.
The antimicrobial mechanism of these compounds can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[5] The specific substitutions on the diazine ring play a crucial role in determining the spectrum and potency of antimicrobial activity.[16][17]
Enzyme Inhibition: Targeting the Engines of Disease
The ability of pyrimidine isomers to act as scaffolds for enzyme inhibitors is a cornerstone of their therapeutic importance.[18] Their structural resemblance to endogenous purines and pyrimidines allows them to interact with the active sites of various enzymes, leading to their inhibition.[19]
Table 3: Comparative Enzyme Inhibitory Activity of Representative Diazine Derivatives
| Compound Class | Target Enzyme | Parameter | Value | Reference |
| Pyrimidine Derivatives | Dihydroorotate Dehydrogenase | Ki | 45 µM (for a DHO analog) | [19] |
| Various Kinases | IC50 | Varies widely | [18] | |
| Pyridazine Derivatives | Not specified | - | - | - |
| Pyrazine Derivatives | Not specified | - | - | - |
Note: Quantitative, directly comparative data on enzyme inhibition by simple derivatives of all three isomers is particularly limited in the available literature.
Pyrimidine-based compounds are well-known inhibitors of kinases and enzymes involved in nucleotide biosynthesis.[18][19] The specific inhibitory profile is highly dependent on the nature and position of substituents on the pyrimidine ring.
Signaling Pathway Perturbation by Diazine Isomers
The biological effects of pyrimidine isomers are often mediated through their interaction with and modulation of key cellular signaling pathways. The distinct electronic properties of each isomer can lead to differential binding to protein targets within these pathways.
Caption: Potential signaling pathways modulated by pyrimidine isomers.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.[7][8][9][20][21]
Materials:
-
96-well flat-bottom sterile microplates
-
Test compounds (pyrimidine isomers/derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[21]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13][22]
Materials:
-
Sterile 96-well round-bottom microtiter plates
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland standard
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[11] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth and inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction.[23][24][25][26][27]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a well of the plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[23]
-
Data Acquisition and Analysis: Measure the luminescence signal using a plate reader. The signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration to determine the IC50 value.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of the pyrimidine isomers is intrinsically linked to their structure. The position of the nitrogen atoms influences the electron density of the ring, affecting how the molecule interacts with biological targets.
-
Pyrimidine (1,3-diazine): The meta-positioning of the nitrogen atoms in pyrimidine creates a molecule with distinct electronic properties compared to its isomers. This arrangement is fundamental to its role in nucleobases and its ability to act as a scaffold for enzyme inhibitors, particularly those targeting nucleotide binding sites.[19]
-
Pyridazine (1,2-diazine): The adjacent nitrogen atoms in pyridazine result in a high dipole moment and a unique ability to act as a bidentate ligand. This can facilitate strong interactions with biological targets, potentially explaining the potent activity of some pyridazine derivatives.
-
Pyrazine (1,4-diazine): The symmetrical structure of pyrazine leads to a zero dipole moment. However, the nitrogen atoms still influence the electronic properties of the ring, making it a valuable scaffold for compounds that modulate various signaling pathways.[5]
Substituents on the diazine ring play a critical role in fine-tuning the biological activity. Electron-donating or withdrawing groups can alter the electronic properties of the ring, while bulky or flexible side chains can influence binding to the target protein. A thorough understanding of these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.[28][29]
Conclusion
The pyrimidine isomers—pyrimidine, pyridazine, and pyrazine—represent a rich source of chemical diversity for drug discovery. While they share a common diazine core, the distinct placement of their nitrogen atoms imparts unique physicochemical and biological properties. This guide has provided a comparative overview of their anticancer, antimicrobial, and enzyme inhibitory activities, highlighting the therapeutic potential of each scaffold. Although direct comparative data on the unsubstituted parent compounds is limited, the analysis of their derivatives reveals distinct patterns of biological activity. The provided experimental protocols offer a practical framework for researchers to further explore the biological landscape of these fascinating heterocycles. A deeper understanding of the structure-activity relationships of these isomers will undoubtedly pave the way for the development of novel and more effective therapeutic agents.
References
- 1. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General characteristics of diazines [quimicaorganica.org]
- 4. Diazine group | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. Hybrid anticancer 1,2-diazine derivatives with multiple mechanism of action. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.innovareacademics.in [journals.innovareacademics.in]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. sciensage.info [sciensage.info]
- 15. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. benchchem.com [benchchem.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. researchgate.net [researchgate.net]
- 26. In vitro kinase assay [protocols.io]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 29. Synthesis and structure-activity relationship study of triazine-based inhibitors of the DNA binding of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 5-Isopropyl-2-pyrimidinamine as a Structural Scaffold in Kinase Inhibition
Introduction
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a privileged structure for achieving high potency and selectivity. While 5-Isopropyl-2-pyrimidinamine itself is a basic building block, its structural motif is central to numerous clinically significant inhibitors. This guide explores the efficacy of this scaffold by benchmarking a representative first-generation inhibitor, Imatinib, against its second-generation successors, Nilotinib and Dasatinib, in the context of Chronic Myeloid Leukemia (CML).
The Philadelphia chromosome, and its resultant BCR-Abl fusion protein, is the primary driver of CML. This constitutively active tyrosine kinase triggers a cascade of downstream signaling pathways that lead to uncontrolled cell proliferation and survival. Imatinib was a revolutionary therapeutic that effectively targets the ATP-binding site of the Abl kinase domain, inducing remission in a majority of patients. However, the emergence of resistance, primarily through point mutations in the kinase domain, necessitated the development of second-generation inhibitors with improved potency and broader target activity.
This guide provides a comparative analysis of these inhibitors, detailing the experimental workflows used to determine their efficacy, and explaining the molecular rationale behind their differential performance.
Mechanism of Action: From Imatinib to Second-Generation Inhibitors
The primary mechanism for Imatinib, Nilotinib, and Dasatinib involves competitive inhibition at the ATP-binding site of the BCR-Abl kinase. However, their efficacy differs based on their affinity for distinct conformational states of the kinase.
-
Imatinib: Binds to the inactive "DFG-out" conformation of the Abl kinase, where the Asp-Phe-Gly motif is flipped. This stabilizes an inactive state, preventing ATP from binding and blocking downstream phosphorylation. Its specificity is high, but it is ineffective against many mutations that destabilize the inactive conformation.
-
Nilotinib: A structural analog of Imatinib, Nilotinib also preferentially binds to the inactive DFG-out conformation but with significantly higher affinity and potency. This results in more profound and sustained inhibition.
-
Dasatinib: In contrast, Dasatinib is a multi-targeted inhibitor that binds to the active "DFG-in" conformation of the Abl kinase. This allows it to inhibit a broader range of kinases and effectively bypass many Imatinib-resistant mutations.
Caption: BCR-Abl signaling pathway and point of inhibition.
Quantitative Efficacy Comparison
The relative potency of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of inhibitor required to reduce kinase activity by 50%. The data below, compiled from various studies, demonstrates the superior potency of second-generation inhibitors against wild-type BCR-Abl and a common Imatinib-resistant mutation (T315I).
| Inhibitor | Target | IC50 (nM) vs. Wild-Type BCR-Abl | IC50 (nM) vs. T315I Mutant |
| Imatinib | BCR-Abl (Inactive) | 25 - 100 | >10,000 |
| Nilotinib | BCR-Abl (Inactive) | <30 | >3,000 |
| Dasatinib | BCR-Abl (Active), SRC | 1 - 5 | >500 |
Data are representative values compiled from multiple sources for comparative purposes.
Experimental Protocols for Efficacy Benchmarking
To ensure the trustworthiness of efficacy data, standardized and self-validating protocols are essential. Below are two core workflows for benchmarking kinase inhibitors.
Protocol 1: In Vitro Kinase Activity Assay (LanthaScreen™)
This assay directly measures the enzymatic activity of the target kinase and its inhibition. It relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Causality: This method is chosen for its high sensitivity and direct measurement of kinase inhibition, independent of cellular uptake or efflux mechanisms. It provides a pure measure of enzymatic potency (IC50).
Workflow:
Caption: Workflow for an in vitro TR-FRET kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of Imatinib, Nilotinib, and Dasatinib in a suitable buffer (e.g., DMSO). Prepare a master mix containing the BCR-Abl kinase, a fluorescein-labeled substrate peptide, and ATP at its Km concentration.
-
Assay Plate Setup: In a 384-well microplate, add 2.5 µL of each inhibitor dilution. Add 2.5 µL of a negative control (buffer only) and a positive control (no inhibitor).
-
Kinase Reaction: Add 5 µL of the kinase/substrate/ATP master mix to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for substrate phosphorylation.
-
Detection: Stop the reaction by adding 10 µL of a detection buffer containing a terbium-labeled anti-phosphopeptide antibody. This antibody specifically binds to the phosphorylated substrate.
-
Second Incubation: Incubate for an additional 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate using a TR-FRET-capable plate reader. Excite at 340 nm and measure emission at both 495 nm (terbium) and 520 nm (fluorescein). The ratio of 520/495 nm emission is proportional to the amount of phosphorylated product.
-
Analysis: Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTS Assay)
This assay measures the effect of the inhibitor on the viability and proliferation of CML cells (e.g., K562 cell line), which are dependent on BCR-Abl activity.
Causality: This cellular assay provides a more biologically relevant measure of efficacy, as it accounts for cell permeability, target engagement within the cell, and off-target effects that influence cell survival.
Step-by-Step Methodology:
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium and allow them to attach overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitors (Imatinib, Nilotinib, Dasatinib). Add the diluted compounds to the wells and incubate for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control wells. Plot the percentage of cell viability against the logarithm of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Conclusion
The 2-aminopyrimidine core, exemplified by the inhibitors discussed, remains a highly valuable scaffold in kinase-targeted drug discovery. The evolution from Imatinib to second-generation inhibitors like Nilotinib and Dasatinib highlights a classic drug development paradigm: improving potency and overcoming resistance. While Imatinib revolutionized CML treatment by validating the efficacy of targeting the BCR-Abl kinase, Nilotinib demonstrates enhanced potency through optimized interactions within the same binding pocket. Dasatinib showcases an alternative strategy of targeting a different kinase conformation to broaden the activity spectrum and overcome resistance.
The benchmarking of these compounds through rigorous in vitro and cell-based assays is fundamental to understanding their distinct therapeutic profiles. The protocols detailed herein provide a robust framework for such comparative analyses, ensuring that efficacy data is both reliable and translatable, guiding the rational design of future generations of kinase inhibitors based on the versatile this compound scaffold and its derivatives.
A Comparative Review of Pyrimidine and Purine Bioisosteres in Drug Discovery
A Senior Application Scientist's Guide to Navigating Chemical Space for Enhanced Therapeutic Potential
In the landscape of medicinal chemistry, the pyrimidine and purine scaffolds are foundational pillars, integral to the structure of nucleic acids and ubiquitous in a vast array of approved therapeutics.[1] Their inherent ability to engage in crucial biological interactions, particularly as mimetics of the adenosine triphosphate (ATP) hinge-binding motif in kinases, has cemented their status as "privileged structures." However, the journey of drug development is one of continuous optimization. Bioisosteric replacement—the strategic substitution of a functional group with another that preserves key physicochemical and biological properties—has emerged as a powerful tool to refine the pharmacological profiles of lead compounds.[2][3] This guide offers an in-depth comparative analysis of common and novel bioisosteres of pyrimidine and purine rings, supported by experimental data, to empower researchers in their quest for safer and more effective medicines.
The Rationale for Bioisosteric Replacement
The core principle of bioisosterism lies in the nuanced modulation of a molecule's properties to overcome liabilities while retaining or enhancing its desired biological activity.[4] For pyrimidine- and purine-based drugs, this strategy is often employed to:
-
Improve Potency and Selectivity: Subtle alterations in the heterocycle's electronics and steric profile can lead to more favorable interactions with the target protein.
-
Enhance Pharmacokinetic Properties: Modifications can address issues such as poor solubility, rapid metabolism, or undesirable off-target effects.[5]
-
Navigate Intellectual Property Landscapes: Novel bioisosteric scaffolds can provide a route to new chemical entities with distinct patentability.
Bioisosteres are broadly categorized into classical and non-classical types. Classical bioisosteres share similarities in size, shape, and electronic configuration, while non-classical bioisosteres are structurally distinct but elicit a similar biological response.[2][3]
Comparative Analysis of Pyrimidine Bioisosteres
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of many kinase inhibitors. Its bioisosteric replacement is a well-trodden path in drug discovery.
Classical Bioisosteres of Pyrimidine
A common classical bioisosteric replacement for the pyrimidine ring is the pyridazine scaffold. This modification involves the substitution of a carbon-nitrogen pair with a nitrogen-nitrogen bond.
| Bioisosteric Replacement | Parent Scaffold | Bioisostere | Key Physicochemical Differences | Impact on Biological Activity (Example: nAChR Ligands) |
| Pyridine to Pyridazine | Pyridine moiety in (+/-)-pyrido[3.4-b]homotropane (PHT) | Pyridazine-annulated bioisostere | Increased polarity, altered hydrogen bonding capacity | 30-fold lower affinity at the (α4)2(β2)3 nAChR subtype.[6] |
Another classical replacement is the imidazo[1,2-a]pyrimidine scaffold, which can be considered a bioisostere of a substituted pyrimidine.
Non-Classical Bioisosteres of Pyrimidine
Non-classical bioisosteres of pyrimidine often involve more significant structural changes, such as the fusion of another ring system. The pyrazolo[3,4-d]pyrimidine scaffold is a prominent example, often used as a purine bioisostere but also relevant in the context of pyrimidine mimetics.
Comparative Analysis of Purine Bioisosteres
The purine scaffold, a fusion of a pyrimidine and an imidazole ring, is central to the structure of adenine and guanine and is a key pharmacophore in numerous kinase inhibitors and antiviral agents.
Classical and Non-Classical Bioisosteres of Purine
A widely explored bioisosteric replacement for the purine core is the pyrazolo[3,4-d]pyrimidine scaffold.[7][8] This substitution, where the imidazole nitrogen at position 7 of the purine is replaced by a carbon, and the carbon at position 8 is replaced by a nitrogen, has profound effects on the molecule's properties and biological activity.
| Bioisosteric Replacement | Parent Scaffold | Bioisostere | Key Physicochemical Differences | Impact on Biological Activity (Example: PI3K Inhibitors) |
| Purine to Pyrazolo[3,4-d]pyrimidine | Purine | Pyrazolo[3,4-d]pyrimidine | Altered hydrogen bonding pattern, modified pKa, potential for different substituent vectors. | Shift in selectivity profile; purine series showed good selectivity against mTOR, while the pyrazolo[3,4-d]pyrimidine series exhibited potent dual PI3Kα and mTOR inhibition.[7] |
The 7-deazapurine scaffold represents another important class of purine bioisosteres, where the nitrogen at the 7-position is replaced with a carbon atom. This modification removes a hydrogen bond donor and alters the electronic distribution of the ring system.
| Bioisosteric Replacement | Parent Scaffold | Bioisostere | Key Physicochemical Differences | Impact on Biological Activity (Example: Adenosine Kinase Inhibitors) |
| Purine to 7-Deazapurine | 6-benzylthioinosine | 7-deaza-6-benzylthioinosine | Removal of N7 hydrogen bond donor capability, increased flexibility of substituents at the 6-position. | Enhanced binding affinity to Toxoplasma gondii adenosine kinase due to better accommodation of the 6-benzylthio group in a hydrophobic pocket.[9] |
Experimental Protocols
The successful application of bioisosterism relies on robust and reproducible experimental methods for the synthesis of novel analogs and the evaluation of their biological activity.
Synthesis of Pyrazolo[3,4-d]pyrimidine Bioisosteres
A general and efficient method for the synthesis of the pyrazolo[3,4-d]pyrimidine core involves a multi-step sequence starting from commercially available materials.
Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
To a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol, add phenylhydrazine dropwise at room temperature.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pyrazole intermediate.
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidin-4-one core
-
Suspend the pyrazole intermediate in formamide.
-
Heat the mixture at 180-190 °C for 8-12 hours.
-
Cool the reaction to room temperature, and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the pyrazolo[3,4-d]pyrimidin-4-one.
Step 3: Chlorination to 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
To the pyrazolo[3,4-d]pyrimidin-4-one, add phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for 4-6 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chlorinated intermediate.
This chlorinated intermediate serves as a versatile precursor for the introduction of various substituents at the 4-position via nucleophilic aromatic substitution reactions.
In Vitro Kinase Inhibition Assay
The evaluation of bioisosteres as kinase inhibitors is commonly performed using in vitro kinase assays. The following is a generalized protocol for a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (bioisosteres)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of the microplate, add the test compound dilutions and a DMSO control.
-
Add the kinase enzyme to each well and incubate at room temperature for 10-15 minutes to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30 °C for 1-2 hours.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
To assess the cytotoxic effects of the synthesized bioisosteres on cancer cell lines, the MTT assay is a widely used colorimetric method.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing Bioisosteric Relationships and Signaling Pathways
Caption: Classical and non-classical bioisosteric replacements for purine and pyrimidine scaffolds.
Caption: Mechanism of action of purine/pyrimidine bioisosteres as ATP-competitive kinase inhibitors.
Conclusion
The strategic application of bioisosterism is a cornerstone of modern drug discovery. For the venerable pyrimidine and purine scaffolds, the exploration of their bioisosteres has yielded a wealth of novel compounds with improved therapeutic potential. This guide has provided a comparative overview of key bioisosteric replacements, supported by experimental data and detailed protocols, to aid researchers in the rational design of next-generation therapeutics. By understanding the subtle yet significant impact of these structural modifications, scientists can more effectively navigate the complexities of drug optimization and unlock new avenues for treating a wide range of diseases.
References
- 1. Pyrimidine and Purine Derivatives in Medicinal Chemistry | Pharmaceuticals | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to In Vitro-In Vivo Correlation for Pyrimidine-Based Therapeutics
Introduction: The Core Challenge of Translational Drug Discovery
In the landscape of oncology drug development, pyrimidine-based compounds represent a cornerstone of therapeutic intervention.[1] Their diverse mechanisms of action, from inhibiting DNA synthesis to modulating critical kinase signaling pathways, make them a versatile scaffold for novel anticancer agents.[2][3][4] However, the journey from a promising in vitro "hit" to a clinically effective drug is fraught with challenges. A staggering number of compounds that exhibit potent cytotoxicity in a petri dish fail to demonstrate efficacy in living organisms.[5][6] This discrepancy, often termed the "in vitro-in vivo gap," is a primary contributor to the high attrition rates in preclinical development.
This guide provides a strategic framework for researchers, scientists, and drug development professionals to navigate the validation of in vitro results for pyrimidine compounds using in vivo models. We will move beyond simple procedural lists to explore the causality behind experimental choices, emphasizing the creation of a self-validating data package that builds confidence in a compound's potential and supports its progression toward clinical evaluation.
Part 1: The In Vitro Foundation — Generating Actionable Data
The initial screening phase is not merely about identifying the most potent compound; it's about generating high-quality, translatable data. The goal is to select candidates with the highest probability of success in vivo.
Expertise & Experience: Choosing the Right Assays
The choice of initial assays is critical and should be dictated by the compound's hypothesized mechanism of action. Pyrimidine analogs can be broadly categorized, and the assays should reflect this.[7][8]
-
For Antimetabolites (e.g., 5-Fluorouracil analogs): The primary focus should be on phenotypic assays that measure the consequences of disrupting DNA/RNA synthesis.
-
Cell Viability/Cytotoxicity Assays (MTT, SRB, CellTiter-Glo®): These are the workhorse assays for determining the concentration at which a compound inhibits cell growth (IC50). It is crucial to test compounds across a panel of relevant cancer cell lines to understand the spectrum of activity.[9][10]
-
-
For Kinase Inhibitors (many modern pyrimidines): A dual approach is necessary.
-
Biochemical Assays: These cell-free assays measure the direct inhibition of the target kinase, providing a pure measure of potency (e.g., IC50 for EGFR, FAK).[3]
-
Cell-Based Target Engagement Assays: These assays (e.g., Western blot for downstream phospho-proteins) confirm that the compound is entering the cell and inhibiting the target in a complex cellular environment.
-
Trustworthiness: A Self-Validating In Vitro Protocol
A robust protocol ensures reproducibility and confidence in your results. Every experiment should include controls that validate the assay's performance.
Experimental Protocol: In Vitro Cytotoxicity via MTT Assay
This protocol is designed to determine the IC50 value of a novel pyrimidine compound in a cancer cell line (e.g., MCF-7 for breast cancer).
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency in appropriate media (e.g., DMEM + 10% FBS).
-
Trypsinize, count, and resuspend cells to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test pyrimidine compound in DMSO.
-
Perform a serial dilution (e.g., 1:3) in culture media to create a range of concentrations (e.g., 100 µM to 0.01 µM). Ensure the final DMSO concentration is <0.5% in all wells.
-
Include "vehicle control" wells (media + DMSO) and "no-cell" blank wells (media only).
-
Carefully remove the old media from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the media from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blanks from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
-
Plot % viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
-
dot
Caption: High-level workflow for in vitro screening and hit validation.
Part 2: The Critical Transition — De-risking Candidates for In Vivo Studies
A low IC50 is not an automatic ticket to animal studies. The primary reason for the failure of potent compounds in vivo is poor drug-like properties, particularly metabolism and permeability.[11] In vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology assays are essential for de-risking candidates.
Expertise & Experience: Why In Vitro ADME Matters
-
Metabolic Stability (Liver Microsome Assay): This assay predicts how quickly a compound will be broken down by metabolic enzymes in the liver. A compound that is rapidly metabolized will be cleared from the bloodstream too quickly to reach the tumor at a therapeutic concentration.[7][11]
-
Permeability (Caco-2 Assay): For orally administered drugs, this assay predicts how well a compound will be absorbed from the gut into the bloodstream. Poor permeability means the drug won't reach its target.[11]
Data Presentation: Comparison of Two Hypothetical Pyrimidine Hits
| Parameter | Compound PY-101 | Compound PY-102 | Senior Scientist's Interpretation |
| MCF-7 IC50 | 50 nM | 500 nM | PY-101 is 10x more potent in the primary assay. |
| Liver Microsome Half-Life | < 5 minutes | > 60 minutes | PY-101 is metabolically unstable and will likely be cleared instantly in vivo. PY-102 is stable. |
| Caco-2 Permeability | Low | High | PY-102 has good potential for oral bioavailability; PY-101 does not. |
| Decision | Do Not Advance. High risk of in vivo failure due to poor PK. | Advance to In Vivo. Potency is lower, but its favorable ADME profile gives it a much higher chance of success. |
This data-driven decision-making process, which prioritizes a holistic compound profile over a single potency metric, is crucial for improving the success rate of in vivo translation.
Part 3: In Vivo Validation — Selecting the Right Model
Animal models are indispensable for evaluating a compound's efficacy and safety in a complex biological system.[12][13] The choice of model is paramount and must be tailored to the scientific question being asked.[14]
Authoritative Grounding: A Comparison of Key Oncology Models
| Model Type | Description | Rationale / Key Question Answered | Pros | Cons |
| Subcutaneous Xenograft | Human cancer cells (e.g., A549, HCT-116) are implanted under the skin of an immunodeficient mouse (e.g., nude, SCID).[1] | Does the compound have direct anti-tumor activity against human cancer cells? | Easy to establish and measure tumor growth; widely used and standardized.[5] | Lacks a functional immune system; does not replicate the tumor microenvironment of the organ of origin.[5] |
| Orthotopic Xenograft | Human cancer cells are implanted into the corresponding organ in an immunodeficient mouse (e.g., breast cancer cells into the mammary fat pad). | How does the compound affect the tumor in its native microenvironment, including metastasis? | More clinically relevant for tumor progression and metastasis studies. | Technically more challenging; tumor growth is harder to monitor.[5] |
| Syngeneic Model | Murine cancer cells are implanted into an immunocompetent mouse of the same genetic background.[1] | Does the compound's efficacy depend on interaction with the immune system? | Fully competent immune system allows for studying immunomodulatory effects. | The tumor is of murine origin, which may not fully recapitulate human cancer biology. |
Trustworthiness: A Self-Validating In Vivo Protocol
A well-designed in vivo study is statistically powered and includes multiple checkpoints to ensure data integrity.
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of a pyrimidine compound (e.g., PY-102 from Part 2).
-
Cell Implantation:
-
Culture HCT-116 (colon cancer) cells and harvest at the logarithmic growth phase.
-
Resuspend cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL. Mix 1:1 with Matrigel.
-
Inject 200 µL (5 x 10⁶ cells) subcutaneously into the right flank of female athymic nude mice (4-6 weeks old).[1]
-
-
Tumor Growth and Randomization:
-
Monitor mice daily for health and measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle (e.g., 0.5% CMC in water) daily via oral gavage.
-
Group 2 (Test Compound): Formulate PY-102 in the vehicle at the desired dose (e.g., 50 mg/kg) and administer daily via oral gavage.
-
Group 3 (Positive Control): Administer a standard-of-care drug (e.g., 5-FU) via the appropriate route (e.g., intraperitoneal injection).[1]
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21-28 days).
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.
-
Euthanize mice if tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20%, per IACUC guidelines.
-
-
Pharmacodynamic (PD) Analysis (Optional):
-
At the end of the study, collect tumors and plasma to correlate drug concentration with target modulation (e.g., via Western blot or IHC). This step directly links the in vivo effect to the in vitro mechanism.
-
dot
Caption: General workflow for an in vivo anti-tumor efficacy study.
Part 4: Correlation and Interpretation — Connecting the Dots
The ultimate goal is to establish a clear and predictive relationship between the in vitro data and the in vivo outcome, a concept formalized by the FDA as In Vitro-In Vivo Correlation (IVIVC).[15][16] While formal IVIVC models are most common for formulation science, the underlying principles are critical for preclinical validation.
Expertise & Experience: Why Correlations Fail
When a potent in vitro compound with good ADME properties still fails in vivo, the reasons are often multifactorial.
-
Insufficient Target Exposure: Plasma drug concentration does not always equal tumor drug concentration. Poor tumor penetration can lead to sub-therapeutic levels at the site of action.
-
Metabolite Activity: The compound may be converted into metabolites that are inactive or, in some cases, toxic.[7][11] The in vitro screen only measures the parent drug's activity.
-
Biological Complexity: The in vivo tumor microenvironment, with its complex cell-cell interactions, hypoxia, and nutrient gradients, cannot be fully replicated in vitro.[5]
-
Off-Target Effects: The compound may have unforeseen off-target activities in vivo that cause toxicity or counteract its efficacy.
dot
Caption: Key factors influencing in vitro-in vivo correlation.
Conclusion
The validation of in vitro findings with in vivo models is not a simple, linear process but a multi-stage investigation. For pyrimidine-based compounds, success hinges on a strategy that:
-
Builds a strong foundation with well-chosen, robust in vitro assays that probe both potency and mechanism.
-
De-risks candidates early by integrating in vitro ADME and toxicology data to predict pharmacokinetic behavior.
-
Selects the appropriate in vivo model that is fit-for-purpose to answer the specific biological question.
-
Anticipates and investigates the complex biological factors that can lead to a disconnect between in vitro and in vivo results.
By adopting this integrated and causality-driven approach, research teams can more effectively identify and advance pyrimidine compounds with the greatest potential to become successful therapeutics, ultimately bridging the gap from the laboratory bench to the patient bedside.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 5. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests | Bentham Science [eurekaselect.com]
- 7. Research Portal [scholarscommons.fgcu.edu]
- 8. youtube.com [youtube.com]
- 9. ijcrt.org [ijcrt.org]
- 10. sciensage.info [sciensage.info]
- 11. Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Testing Significantly Advances Cancer Research [pharmamodels.net]
- 14. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 5-Isopropyl-2-pyrimidinamine for Specific Biological Targets: A Comparative Methodological Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to its development as a therapeutic agent or a chemical probe. This guide provides a comprehensive framework for assessing the selectivity of 5-Isopropyl-2-pyrimidinamine, a substituted pyrimidine, for its putative biological targets.
Given the limited publicly available data on the specific biological targets of this compound, this guide will utilize a well-characterized pyrimidine-based Cyclin-Dependent Kinase (CDK) inhibitor, Seliciclib (R-Roscovitine) , as a comparator. This approach provides a robust methodological template for researchers investigating novel compounds within the same chemical class. We will explore the critical experiments and data analysis necessary to build a comprehensive selectivity profile.
Introduction to Kinase Selectivity and the Pyrimidine Scaffold
Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors has revolutionized targeted therapy. However, achieving selectivity remains a significant challenge due to the conserved nature of the ATP-binding pocket across the kinome.
The pyrimidine scaffold is a privileged structure in medicinal chemistry and is found in numerous FDA-approved kinase inhibitors. Compounds with a pyrimidine core, like this compound and our comparator Seliciclib, are known to target the ATP-binding site of various kinases, particularly CDKs.[1] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[2] Therefore, a thorough assessment of a novel pyrimidine derivative's selectivity against the entire CDK family and the broader kinome is essential to understand its therapeutic potential and potential off-target liabilities.
Comparative Kinase Selectivity Profiling
A primary step in characterizing a kinase inhibitor is to determine its inhibitory activity against a broad panel of kinases. This provides a global view of its selectivity. While specific data for this compound is not available, we present the known selectivity profile of Seliciclib as a representative example of a pyrimidine-based CDK inhibitor.
Table 1: Comparative Kinase Inhibition Profile of Seliciclib
| Kinase Target | IC50 (µM) | Kinase Family | Reference |
| CDK2/cyclin E | 0.1 | CDK | [3] |
| CDK1/cyclin B | 2.7 | CDK | [3] |
| CDK7/cyclin H | 0.5 | CDK | [3] |
| CDK9/cyclin T1 | 0.8 | CDK | [3] |
| CDK4 | >100 | CDK | [4] |
| CDK6 | >100 | CDK | [4] |
| CaM Kinase 2 | Micromolar | CAMK | [3] |
| CK1α | Micromolar | CK1 | [3] |
| CK1δ | Micromolar | CK1 | [3] |
| DYRK1A | Micromolar | CMGC | [3] |
| EPHB2 | Micromolar | TK | [3] |
| ERK1 | Micromolar | CMGC | [3] |
| ERK2 | Micromolar | CMGC | [3] |
| FAK | Micromolar | TK | [3] |
| IRAK4 | Micromolar | TKL | [3] |
This table illustrates that while Seliciclib is a potent inhibitor of several CDKs, it also demonstrates activity against other kinases at higher concentrations, highlighting the importance of comprehensive profiling.
Experimental Workflows for Determining Kinase Selectivity
To generate the data presented in Table 1 and to fully characterize a novel compound like this compound, a combination of biochemical and cell-based assays is required.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. The radiometric assay is considered a gold standard for its direct measurement of phosphate transfer.[5]
Experimental Protocol: Radiometric Kinase Assay ([33P]-ATP Filter Binding Assay)
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a specific peptide substrate, and the test compound (e.g., this compound) at various concentrations in a suitable kinase buffer.
-
Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-33P]-ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, allowing for the phosphorylation of the substrate.
-
Termination and Capture: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-33P]-ATP will not.
-
Washing: Wash the filter mat extensively to remove any unbound [γ-33P]-ATP.
-
Detection: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 5. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 5-Isopropyl-2-pyrimidinamine
As researchers and developers in the pharmaceutical and chemical industries, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management and disposal of chemical reagents like 5-Isopropyl-2-pyrimidinamine (CAS No. 98432-17-8) are not merely regulatory hurdles; they are integral components of responsible science.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Profile and Essential Precautions
Understanding the hazard profile of a chemical is the foundation of its safe management. While a specific, comprehensive toxicological profile for this compound is not extensively documented in readily available literature, its classification as a pyrimidine amine allows us to infer a necessary level of caution based on structurally related compounds.[3][4] Aminopyrimidines and related nitrogen-containing heterocyclic compounds must be handled as potentially hazardous substances.[3][5][6]
The primary risks associated with this class of chemicals include irritation to the skin and eyes, potential toxicity if inhaled or ingested, and the release of toxic nitrogen oxides upon thermal decomposition.[5][7][8][9] Therefore, a rigorous risk assessment mandates the use of appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Hazard Assessment and Required Personal Protective Equipment (PPE)
| Hazard Type | Potential Risk | Mandatory Personal Protective Equipment (PPE) |
| Skin Contact | May cause skin irritation or chemical burns upon prolonged contact.[5][7] Amines can be readily absorbed through the skin.[3] | Chemical-resistant gloves (e.g., Nitrile) and a laboratory coat . Ensure gloves are inspected before use.[10][11][12] |
| Eye Contact | May cause serious eye irritation or damage.[5][7][12] | Splash-proof safety goggles or a full-face shield conforming to OSHA or EN166 standards.[7][10][11] |
| Inhalation | Inhalation of dust (if solid) or vapors may cause respiratory tract irritation.[5] | Work must be conducted in a well-ventilated area or, preferably, inside a certified chemical fume hood .[10][11][13] |
| Ingestion | Harmful if swallowed.[5][9] | Do not eat, drink, or store food in laboratory areas.[11][12][14] Wash hands thoroughly after handling.[10][12] |
The Core Principles of Chemical Waste Disposal
The disposal of this compound is governed by a simple, non-negotiable principle: it must be treated as hazardous chemical waste .[6][7] This classification dictates the entire disposal workflow and prohibits unsafe, non-compliant practices. Adherence to regulations set forth by the Environmental Protection Agency (EPA) and local authorities is mandatory.[15]
-
Causality—Why It's Hazardous: As a nitrogen-containing organic compound, this compound can introduce toxic and disruptive substances into ecosystems if improperly discarded. Its potential reactivity and health hazards necessitate controlled disposal to protect personnel and the environment.
The Golden Rules of Disposal:
-
NO Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the sink.[6][10][16] Such actions can interfere with wastewater treatment processes, contaminate aquatic ecosystems, and violate federal and local regulations.[6][17]
-
NO Evaporation: Allowing the chemical to evaporate in a fume hood is not a valid disposal method.[6] This practice releases potentially harmful vapors into the atmosphere and merely transfers the pollution burden from water to air.
-
Mandatory Waste Segregation: Never mix this compound waste with incompatible materials.[18] Specifically, keep it separate from strong oxidizing agents and strong acids to prevent potentially violent or exothermic reactions.[7][8][16]
Standard Operating Procedure for Disposal
This protocol provides a self-validating system for the collection and disposal of this compound waste, ensuring safety and compliance at every stage.
Step 1: Waste Identification and Containerization
-
Action: Designate a specific, dedicated waste container for this compound and any materials contaminated with it (e.g., gloves, weigh boats, contaminated silica gel).
-
Container Specifications: The container must be leak-proof, constructed of a chemically compatible material (e.g., high-density polyethylene, HDPE), and have a secure, tight-fitting lid.[6][10][18]
-
Causality: Using a dedicated and compatible container prevents accidental mixing with incompatible waste streams and ensures the integrity of the container is not compromised by the chemical.[18]
Step 2: Proper Labeling
-
Action: Immediately upon designation, affix a completed hazardous waste label to the container. The label must include, at a minimum:
-
The full chemical name: "Waste this compound"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date the first waste was added
-
The name of the principal investigator or laboratory group
-
-
Causality: Clear, accurate labeling is a critical safety and regulatory requirement.[18] It informs all personnel of the container's contents and associated hazards, preventing mishandling and ensuring it is routed to the correct disposal facility.
Step 3: Accumulation and Safe Storage
-
Action: Keep the waste container sealed at all times, except when adding waste.[10][16][18]
-
Storage Location: Store the container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, open flames, and general traffic.[8][10][13]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[6][18]
-
Causality: Securely sealing the container minimizes the release of vapors. Secondary containment is a crucial failsafe that prevents a minor leak from becoming a major spill, protecting the laboratory environment.[6]
Step 4: Requesting Final Disposal
-
Action: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), arrange for its removal.
-
Procedure: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department or a certified waste disposal contractor.[16][18] Do not attempt to transport or dispose of the waste yourself.
Protocol for Decontaminating Empty Containers
Glassware or original reagent bottles that contained this compound must be decontaminated before being discarded or repurposed. The rinsate generated during this process is also considered hazardous waste.
-
First Rinse: Rinse the container with a small amount of a suitable solvent (e.g., acetone or ethanol). Collect this first rinsate and transfer it into your designated this compound hazardous waste container.[6]
-
Second Rinse: Repeat the rinse with fresh solvent and add the rinsate to the same hazardous waste container.[6]
-
Third Rinse: Perform a final rinse with fresh solvent and collect it in the waste container.[6]
-
Final Disposal: After the triple rinse, the container can typically be considered "RCRA empty." Deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[18][19]
-
Causality: A triple-rinse procedure ensures that residual chemical is effectively removed to a level that renders the container non-hazardous, while also ensuring that all chemical waste is captured for proper disposal.
Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. parchem.com [parchem.com]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. opcw.org [opcw.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. ethz.ch [ethz.ch]
- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 14. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
- 16. ehs.washington.edu [ehs.washington.edu]
- 17. epa.gov [epa.gov]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. ashp.org [ashp.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
